2-(1H-Pyrrol-1-yl)thiophene-3-carboxylic acid
Description
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Properties
IUPAC Name |
2-pyrrol-1-ylthiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c11-9(12)7-3-6-13-8(7)10-4-1-2-5-10/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVFZWBIJVXWGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505265 | |
| Record name | 2-(1H-Pyrrol-1-yl)thiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79242-76-5 | |
| Record name | 2-(1H-Pyrrol-1-yl)thiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to 2-(1H-pyrrol-1-yl)thiophene-3-carboxylic Acid: Synthesis, Characterization, and Medicinal Chemistry Perspectives
An In-depth Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid, a heterocyclic compound positioned at the intersection of two privileged medicinal chemistry scaffolds: pyrrole and thiophene. While this specific molecule is not extensively documented, its constituent moieties are present in a wide array of therapeutic agents, suggesting significant potential for drug discovery applications.[1] This document outlines a robust, proposed synthetic pathway, details the expected physicochemical and spectroscopic characterization methods for structural validation, and explores the molecule's potential as a core scaffold for developing novel therapeutics, particularly in oncology, infectious diseases, and inflammatory conditions. The methodologies and insights presented herein are tailored for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical space.
Introduction: The Strategic Value of the Pyrrole-Thiophene Scaffold
In modern drug discovery, the strategic combination of known pharmacophores into a single molecular entity—a concept known as molecular hybridization—is a powerful strategy for generating novel leads with potentially enhanced or synergistic bioactivities. The title compound, this compound, is a prime example of this design philosophy.
The Privileged Nature of Pyrrole and Thiophene Moieties
Both pyrrole and thiophene rings are classified as "privileged scaffolds" due to their recurrence in a multitude of biologically active compounds and approved drugs.[1][2]
-
Pyrrole: This five-membered nitrogen-containing heterocycle is a cornerstone of numerous natural products and synthetic drugs. Its derivatives exhibit a vast spectrum of pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[3] The pyrrole nucleus serves as a versatile building block, offering multiple points for chemical modification to fine-tune biological activity and pharmacokinetic properties.
-
Thiophene: As a bioisostere of the benzene ring, the thiophene nucleus is integral to many blockbuster drugs, such as the antiplatelet agent Clopidogrel and the antipsychotic Olanzapine.[2] Thiophene derivatives are explored for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[4][5] The sulfur atom can engage in unique interactions with biological targets, and the ring's electronic properties can be modulated through substitution.
Rationale for the Design of this compound
The strategic fusion of a pyrrole ring at the C2 position of a thiophene-3-carboxylic acid scaffold is driven by several key hypotheses:
-
Synergistic Bioactivity: Combining two independently active pharmacophores may lead to compounds with enhanced potency or a novel mechanism of action.
-
Expanded Chemical Space: The rigid, planar structure provides a unique three-dimensional arrangement of hydrogen bond donors/acceptors and hydrophobic regions for interaction with biological targets.
-
Tunable Functionality: The carboxylic acid at the C3 position serves as a critical synthetic handle. It allows for the straightforward generation of amide or ester libraries, enabling rapid structure-activity relationship (SAR) exploration and optimization of physicochemical properties for improved drug-likeness.
Structural Elucidation
The core structure of the molecule consists of a thiophene ring, with a pyrrole ring attached via its nitrogen atom to the C2 position of the thiophene, and a carboxylic acid group at the C3 position.
Caption: Chemical structure of this compound.
Synthesis and Purification Workflow
Retrosynthetic Analysis and Proposed Pathway
A logical retrosynthetic disconnection points to an N-arylation reaction between pyrrole and a suitably activated thiophene derivative. The most direct approach involves the coupling of pyrrole with a 2-halothiophene-3-carboxylate ester, followed by saponification to yield the target carboxylic acid. This multi-step approach ensures high yields and purity.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol
This protocol is a self-validating system. Successful isolation and characterization of the product from each step confirms readiness for the subsequent transformation.
Step 1: Synthesis of Methyl 2-bromothiophene-3-carboxylate (Precursor)
-
Esterification: To a solution of thiophene-3-carboxylic acid (1.0 equiv.) in methanol, add sulfuric acid (0.1 equiv.) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC). Upon completion, neutralize with a saturated NaHCO₃ solution and extract with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, and concentrated under reduced pressure to yield methyl thiophene-3-carboxylate.
-
Bromination: Dissolve the resulting ester (1.0 equiv.) in glacial acetic acid. Add N-Bromosuccinimide (NBS) (1.05 equiv.) portion-wise while shielding the reaction from light. Stir at room temperature for 12-16 hours. Pour the reaction mixture into ice water and extract with dichloromethane. Wash the organic layer with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate to yield the crude bromo-ester, which can be purified by column chromatography.
Step 2: N-Arylation via Ullmann Condensation
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine methyl 2-bromothiophene-3-carboxylate (1.0 equiv.), pyrrole (1.5 equiv.), copper(I) iodide (0.1 equiv.), L-proline (0.2 equiv.), and potassium carbonate (K₂CO₃) (2.0 equiv.) in dimethyl sulfoxide (DMSO).
-
Causality Insight: The copper/L-proline catalytic system is a classic and cost-effective choice for Ullmann-type couplings, often providing excellent yields for N-arylation of heterocyclic amines.
-
-
Execution: Heat the mixture to 100-110 °C and stir for 18-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction with water and extract thoroughly with ethyl acetate. The combined organic extracts are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by silica gel column chromatography to isolate pure methyl 2-(1H-pyrrol-1-yl)thiophene-3-carboxylate.
Step 3: Saponification to the Final Product
-
Hydrolysis: Dissolve the purified ester from Step 2 (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v). Add lithium hydroxide (LiOH) (2.0-3.0 equiv.) and stir the mixture at room temperature for 2-4 hours.
-
Isolation: Monitor the reaction by TLC until the starting material is consumed. Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. The target compound, this compound, will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Recrystallization may be performed if higher purity is required.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data represents the expected analytical profile.
Predicted Physicochemical Properties
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₉H₇NO₂S | - |
| Molecular Weight | 193.22 g/mol | [6] |
| CAS Number | Not assigned | - |
| Appearance | Off-white to pale yellow solid | Analog Comparison |
| Melting Point | >150 °C (decomposition likely) | Analog Comparison |
| LogP | ~2.5 | Computational Prediction |
Expected Spectroscopic Data
The following predictions are based on standard chemical shift values and the analysis of similar structures.[7][8]
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~12.5-13.5 ppm (s, 1H, -COOH): Broad singlet, characteristic of a carboxylic acid proton.
-
δ ~7.6-7.8 ppm (d, 1H, Thiophene-H5): Doublet.
-
δ ~7.1-7.3 ppm (d, 1H, Thiophene-H4): Doublet.
-
δ ~6.9-7.0 ppm (t, 2H, Pyrrole-Hα): Triplet for the two alpha-protons of the pyrrole ring.
-
δ ~6.2-6.3 ppm (t, 2H, Pyrrole-Hβ): Triplet for the two beta-protons of the pyrrole ring.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~165-170 ppm (C=O, Carboxylic Acid)
-
δ ~130-145 ppm (Aromatic quaternary carbons)
-
δ ~110-130 ppm (Aromatic CH carbons)
-
-
FT-IR (ATR, cm⁻¹):
-
~2500-3300 cm⁻¹ (broad, O-H stretch of carboxylic acid)
-
~1680-1710 cm⁻¹ (strong, C=O stretch of carboxylic acid)
-
~1400-1550 cm⁻¹ (C=C aromatic stretching)
-
~700-800 cm⁻¹ (C-S stretching)
-
-
High-Resolution Mass Spectrometry (HRMS-ESI):
-
Calculated for C₉H₈NO₂S [M+H]⁺: m/z 194.0270. Found: 194.02XX.
-
Potential Applications in Drug Discovery
The structural features of this compound make it an attractive starting point for library synthesis targeting several therapeutic areas.
A Scaffold for Lead Optimization
The carboxylic acid is the primary handle for derivatization. Standard amide coupling reactions can be used to append a diverse range of amines, introducing new vectors for target interaction and modifying physicochemical properties. The pyrrole and thiophene rings are also amenable to further functionalization (e.g., halogenation, alkylation) in subsequent optimization campaigns.
Hypothesized Biological Targets
Based on the extensive literature on related scaffolds, this molecule and its derivatives are logical candidates for screening against the following target classes:
-
Kinase Inhibitors (Oncology): Many thiophene-based heterocycles function as hinge-binding motifs in protein kinase inhibitors.[2]
-
Bacterial DNA Gyrase/Topoisomerase IV (Antibacterial): Pyrrole-carboxylic acid derivatives have been investigated as inhibitors of these essential bacterial enzymes.[9]
-
Enzyme Inhibitors (Inflammation/Metabolic Disease): The scaffold could be adapted to target enzymes such as cyclooxygenases (COX) or other metabolic enzymes.
Proposed Bioassay and Screening Cascade
A logical workflow for evaluating a library derived from this core scaffold would proceed from broad to specific assays.
Caption: A typical bioassay screening cascade for lead discovery.
Conclusion and Future Outlook
This compound represents a strategically designed chemical scaffold with significant, untapped potential for drug discovery. By leveraging the privileged nature of its constituent pyrrole and thiophene rings, this molecule serves as an excellent starting point for the development of novel therapeutic agents. The synthetic route proposed in this guide is robust and relies on well-established, high-yielding reactions, ensuring accessibility for medicinal chemistry laboratories. The true value of this scaffold will be unlocked through the systematic synthesis and biological evaluation of derivative libraries, particularly those modifying the C3-carboxylic acid group. Future research should focus on screening these libraries against key oncology, antibacterial, and anti-inflammatory targets to identify promising lead compounds for further development.
References
-
Pyrrole-2-carboxylic acid - Wikipedia. Wikipedia.
-
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylic acid - PubChem. National Center for Biotechnology Information.
-
3-(1H-PYRROL-1-YL)THIOPHENE-2-CARBOXYLIC ACID | 74772-17-1 - ChemicalBook. ChemicalBook.
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3-Thiophenecarboxylic acid 99% | 88-13-1 - Sigma-Aldrich. Merck KGaA.
-
(PDF) Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. ResearchGate.
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Pyrrole-2-carboxylic acid 99% | 634-97-9 - Sigma-Aldrich. Merck KGaA.
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Center for Biotechnology Information.
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Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Research and Analytical Reviews.
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Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI.
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Pyrrole carboxylic acid derivatives as antibacterial agents - Google Patents. Google Patents.
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Thiophene-3-carboxylic acid | Biochemical Reagent - MedchemExpress.com. MedChemExpress.
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Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. National Center for Biotechnology Information.
-
Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone. National Center for Biotechnology Information.
-
(PDF) Synthesis, properties and biological activity of thiophene: A review. ResearchGate.
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4,5,6,7-Tetrahydro-2-(1H-pyrrol-1-yl)benzo[b]thiophene-3-carboxylic acid - CAS Common Chemistry. CAS.
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PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW - PharmaTutor. PharmaTutor.
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Therapeutic Significance of Pyrrole in Drug Delivery - SciTechnol. SciTechnol.
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3-(1H-PYRROL-1-YL)THIOPHENE-2-CARBOXYLIC ACID | CAS 74772-17-1. Molbase.
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Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. National Center for Biotechnology Information.
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Royal Society of Chemistry.
-
Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. Journal of Pharmaceutical Research International.
-
Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor.
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Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI.
-
2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI.
-
Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Arkivoc.
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Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid
Abstract
This application note presents a robust and detailed protocol for the purification of 2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid using preparative High-Performance Liquid Chromatography (HPLC). The compound, a heterocyclic carboxylic acid, is a valuable building block in medicinal chemistry and materials science. Due to its acidic nature and aromaticity, specific chromatographic strategies are required to achieve high purity and good peak shape. This guide provides a comprehensive methodology, from method development principles to a step-by-step purification protocol and troubleshooting, designed for researchers, chemists, and drug development professionals.
Introduction and Purification Rationale
This compound incorporates both electron-rich pyrrole and thiophene rings, along with a carboxylic acid functional group. This unique combination makes it a significant scaffold for the synthesis of novel pharmaceutical agents and organic materials. Impurities from synthesis, such as starting materials, isomers, or by-products, can significantly impact the outcomes of downstream applications, necessitating a reliable purification strategy.
Reversed-phase HPLC is the method of choice for this compound due to its polarity and molecular weight. The primary challenge in purifying acidic compounds like this is managing their ionization state. The carboxylic acid group will be ionized at neutral pH, leading to poor retention and severe peak tailing on standard non-polar stationary phases. The key to a successful separation is to suppress this ionization by controlling the mobile phase pH, thereby rendering the molecule more hydrophobic and amenable to retention by the stationary phase.[1][2]
This document explains the causality behind the selection of chromatographic parameters and provides a self-validating protocol to ensure researchers can achieve high-purity material consistently.
Analyte Physicochemical Properties
Understanding the properties of the target molecule is fundamental to developing an effective purification method.
| Property | Value / Structure | Justification for HPLC Method |
| Chemical Structure | ![]() | The structure contains a carboxylic acid, requiring pH control. The thiophene and pyrrole rings provide UV chromophores for detection and potential for π-π interactions with specific stationary phases. |
| Molecular Formula | C₉H₇NO₂S | - |
| Molecular Weight | 193.22 g/mol | Well within the range for standard HPLC columns. |
| Predicted pKa | ~3.5 - 4.5 | The carboxylic acid's pKa dictates that a mobile phase pH of <2.5 is needed to ensure it is fully protonated, maximizing retention and improving peak symmetry.[2] |
| UV Absorbance (λmax) | ~230-280 nm | The conjugated aromatic system of pyrrole and thiophene allows for sensitive detection using a UV-Vis detector.[3][4][5] |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO | Compatible with typical reversed-phase HPLC solvents. |
HPLC Method Development Strategy
The logical flow for developing a robust purification method is paramount. The choices of stationary phase, mobile phase, and detection wavelength are interconnected and based on the analyte's properties.
3.1. Stationary Phase Selection
The choice of stationary phase dictates the primary interaction mechanism for separation.[6][7]
-
Primary Recommendation: C18 (Octadecylsilane) : This is the workhorse of reversed-phase chromatography, separating molecules based on hydrophobicity. A C18 column provides strong retention for the neutral, protonated form of the analyte. It is an excellent starting point for this purification.
-
Alternative for Selectivity: Phenyl-Hexyl : If co-eluting impurities are an issue, a Phenyl-Hexyl phase can offer alternative selectivity. This phase provides π-π interactions between the phenyl ligands and the aromatic rings of the analyte, which can resolve impurities that have similar hydrophobicity but different aromatic character.[8]
3.2. Mobile Phase Optimization
The mobile phase is a critical factor in controlling retention and selectivity.[9][10]
-
Organic Modifier : Acetonitrile is generally preferred over methanol as it provides lower backpressure and better UV transparency at lower wavelengths.
-
Aqueous Phase & pH Control : The most crucial parameter for this analyte is the pH. To suppress the ionization of the carboxylic acid, an acid must be added to the aqueous mobile phase.
-
0.1% Formic Acid (FA) : Recommended for most applications, including those where fractions will be analyzed by mass spectrometry (LC-MS). It effectively lowers the pH to ~2.7.
-
0.1% Trifluoroacetic Acid (TFA) : Provides a lower pH (~2.0) and acts as an ion-pairing agent, often resulting in sharper peaks for acidic and basic compounds. However, TFA can be difficult to remove from the final product and can suppress ionization in mass spectrometry.[1]
-
3.3. Detection
The conjugated pyrrole and thiophene systems allow for strong UV absorbance.[5] A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is ideal, as it can monitor a range of wavelengths simultaneously. This allows for the selection of the optimal wavelength for sensitivity and can also be used for peak purity analysis by comparing spectra across a single peak. Based on literature for similar chromophores, a primary wavelength of 254 nm is a robust starting point, with a secondary wavelength around 230 nm for confirmation.[4][11]
Detailed Purification Protocol
This protocol is designed for a preparative HPLC system equipped with a UV-Vis or PDA detector and a fraction collector.
4.1. Instrumentation and Materials
-
Instrumentation:
-
Preparative HPLC system with binary or quaternary pump
-
Autosampler or manual injector
-
Column oven
-
UV-Vis or PDA Detector
-
Automated fraction collector
-
-
Column:
-
C18, 5 or 10 µm particle size (e.g., 250 x 21.2 mm for gram-scale purification)
-
-
Chemicals and Reagents:
-
Crude this compound
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (FA), LC-MS grade
-
Dimethyl sulfoxide (DMSO) or Methanol for sample dissolution
-
4.2. Preparation of Solutions
-
Mobile Phase A (Aqueous): Water with 0.1% Formic Acid (v/v). (e.g., 1 mL of FA in 999 mL of HPLC-grade water).
-
Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid (v/v). (e.g., 1 mL of FA in 999 mL of HPLC-grade ACN).
-
Sample Preparation: Dissolve the crude material in a minimal amount of DMSO or Methanol to a final concentration of 10-50 mg/mL. Ensure the sample is fully dissolved; filter through a 0.45 µm syringe filter if particulates are present.
4.3. Chromatographic Conditions
The following table outlines the recommended starting conditions for the purification.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 21.2 mm, 5 µm | Standard reversed-phase column for hydrophobic retention. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier suppresses ionization of the carboxylic acid.[1] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic solvent for reversed-phase HPLC. |
| Gradient | 30% to 70% B over 20 minutes | A scouting gradient to separate the target from more polar and less polar impurities. This should be optimized based on initial results. |
| Flow Rate | 20.0 mL/min | Appropriate for a 21.2 mm ID column. Adjust as needed based on system pressure. |
| Column Temp. | 30 °C | Improves peak shape and reduces viscosity. |
| Detection | 254 nm (Primary), 230 nm (Secondary) | Wavelengths where the aromatic rings provide strong absorbance.[4][11] |
| Injection Volume | 1-5 mL | Dependent on sample concentration and column loading capacity. |
4.4. Experimental Workflow
Caption: Overall workflow from sample preparation to final pure product.
Step-by-Step Protocol:
-
System Equilibration: Purge the pump lines with fresh mobile phases. Equilibrate the column with the starting mobile phase conditions (e.g., 30% B) for at least 10-15 column volumes or until a stable baseline is achieved.
-
Blank Injection: Inject the sample solvent (e.g., DMSO) to ensure no ghost peaks are present from the solvent or system.
-
Sample Injection: Inject the prepared sample onto the column.
-
Fraction Collection: Monitor the chromatogram in real-time. Begin collecting fractions just before the main peak begins to elute and stop just after it returns to baseline. Use peak-based collection if available, setting a threshold to trigger collection.
-
Post-Run Analysis: After the purification run, perform a rapid analytical HPLC injection of the collected fractions to confirm purity.
-
Pooling and Isolation: Combine the fractions that meet the desired purity specification (e.g., >98%).
-
Solvent Removal: Remove the mobile phase solvents using a rotary evaporator to eliminate the acetonitrile, followed by lyophilization (freeze-drying) to remove the water and formic acid, yielding the pure solid product.
Results and Discussion
A successful purification should yield a chromatogram with a sharp, symmetrical main peak, well-resolved from any impurities. The retention time of this compound will depend on the exact conditions but is expected to be in the middle of the gradient run.
Expected Outcome:
| Parameter | Before Purification | After Purification |
| Purity (by HPLC Area %) | 85 - 95% | >99% |
| Appearance | Off-white to brown solid | White to pale yellow solid |
| Peak Shape | May show tailing | Symmetrical (Asymmetry Factor 0.9 - 1.2) |
Peak purity can be further confirmed using a PDA detector by overlaying the UV-Vis spectra from the upslope, apex, and downslope of the peak. Identical spectra indicate a high probability of a pure compound.
Troubleshooting Guide
Even with a robust method, issues can arise. This guide provides solutions to common problems.
Caption: Decision matrix for addressing common HPLC purification issues.
Conclusion
The reversed-phase HPLC method detailed in this application note provides a reliable and efficient strategy for the purification of this compound. By carefully controlling the mobile phase pH to suppress the ionization of the carboxylic acid, high purity, excellent peak shape, and good recovery can be achieved. The provided protocol, including the troubleshooting guide and workflow diagrams, serves as a comprehensive resource for scientists and researchers in the pharmaceutical and chemical industries.
References
-
Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
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LCGC International. (2015). Choosing the Right HPLC Stationary Phase. Retrieved from [Link]
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ResearchGate. (n.d.). UV-Vis absorption spectra of pyrrole series. Retrieved from [Link]
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Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
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Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]
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Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]
-
Scholars Middle East Publishers. (n.d.). Density Functional Theory (DFT) Investigation of Thiophene-Pyrrole Copolymers. Retrieved from [Link]
-
Welch Materials. (n.d.). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]
-
ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride. Retrieved from [Link]
-
LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). pH/Organic solvent double-gradient reversed-phase HPLC. Retrieved from [Link]
-
PubMed. (n.d.). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of thiophene rings on UV/visible spectra. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Retrieved from [Link]
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MDPI. (n.d.). Research Advances in Conjugated Polymer-Based Optical Sensor Arrays for Early Diagnosis of Clinical Diseases. Retrieved from [Link]
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Supporting Information. (n.d.). Influence of an Ester Directing-Group on Defect Formation. Retrieved from [Link]
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Chemical Review and Letters. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Retrieved from [Link]
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ResearchGate. (n.d.). New HPTLC method, with systematic mobile-phase optimization. Retrieved from [Link]
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Pharmacognosy Magazine. (n.d.). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Retrieved from [Link]
-
Farmacia Journal. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]
-
MDPI. (n.d.). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes. Retrieved from [Link]
-
PubChem. (n.d.). Thiophene-3-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.
Sources
- 1. biotage.com [biotage.com]
- 2. welch-us.com [welch-us.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. phcog.com [phcog.com]
- 6. rjptonline.org [rjptonline.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biological Screening of 2-(1H-pyrrol-1-yl)thiophene-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the initial biological screening of a novel class of heterocyclic compounds: 2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid and its derivatives. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to explore the therapeutic potential of this chemical scaffold. By providing a tiered screening approach, this guide facilitates an efficient evaluation of these compounds for antimicrobial, anticancer, and anti-inflammatory activities.
The unique structural motif of a pyrrole ring linked to a thiophene-3-carboxylic acid core suggests a rich potential for diverse biological interactions. The pyrrole moiety is a common feature in many biologically active natural products and synthetic drugs, while thiophene rings are known isosteres of benzene and other aromatic systems, often contributing to enhanced therapeutic profiles.[1][2] The carboxylic acid group provides a key site for interaction with biological targets and for the synthesis of a diverse library of derivatives, such as amides and esters, to modulate pharmacokinetic and pharmacodynamic properties.
This guide will first outline a general synthetic strategy for the creation of a focused library of these derivatives. Subsequently, it will detail a strategic, tiered approach to biological screening, beginning with broad primary assays and progressing to more specific secondary and mechanistic studies. Each protocol is presented with the underlying scientific rationale, necessary controls for data integrity, and guidance on data interpretation.
I. Synthesis of a Focused Library of this compound Derivatives
A fundamental step in any screening campaign is the generation of a library of chemical analogs to explore the structure-activity relationship (SAR). A plausible synthetic route to the core structure and its derivatives is outlined below. This generalized protocol is based on established methods for the synthesis of related heterocyclic compounds.[3]
Protocol 1: General Synthesis of this compound and its Amide Derivatives
This protocol describes a two-step process: the synthesis of the core carboxylic acid followed by its conversion to a variety of amide derivatives.
Step 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophene-3-carboxylic acid in a suitable solvent such as acetic acid.
-
Addition of Reagent: To this solution, add 2,5-dimethoxytetrahydrofuran in a 1:1 molar ratio.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The resulting precipitate is the crude this compound. Filter the solid, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[4]
Step 2: Synthesis of Amide Derivatives
-
Activation of Carboxylic Acid: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend the synthesized this compound in a dry, aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: To the activated acid, add the desired primary or secondary amine (1.1 equivalents).
-
Reaction Conditions: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, dilute the mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography on silica gel.
-
Characterization: Characterize the final amide derivatives using appropriate spectroscopic techniques.
II. Tiered Biological Screening Strategy
A tiered or hierarchical screening approach is a cost-effective and efficient method to identify promising lead compounds from a chemical library. This strategy involves progressing compounds through a series of assays of increasing complexity and specificity.
Caption: A tiered approach to biological screening.
III. Protocols for Primary Biological Screening
The following protocols are designed for the initial assessment of the biological activities of the synthesized this compound derivatives.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing - Broth Microdilution Method
This method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[5]
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Positive control antibiotics (e.g., Ciprofloxacin, Vancomycin)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Inoculum Preparation: From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
-
Compound Dilution: Prepare a stock solution of each test compound in DMSO. Perform a serial two-fold dilution of the compounds in CAMHB in the 96-well plates to obtain a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the prepared bacterial inoculum.
-
Controls:
-
Positive Control: Wells containing a known antibiotic with a known MIC against the test strain.
-
Negative Control (Growth Control): Wells containing only the bacterial inoculum in CAMHB.
-
Sterility Control: Wells containing only CAMHB.
-
Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used to dissolve the compounds and the bacterial inoculum.
-
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Example Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| PTC-H (Parent Acid) | 64 | >128 |
| PTC-Amide 1 | 16 | 64 |
| PTC-Amide 2 | 32 | 128 |
| Ciprofloxacin | 0.5 | 0.25 |
| Vancomycin | 1 | >128 |
Protocol 3: In Vitro Anticancer Screening - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Normal human cell line (e.g., HEK293 embryonic kidney cells, for selectivity assessment)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Positive control (e.g., Doxorubicin)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Controls:
-
Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin.
-
Negative Control (Untreated): Cells treated with medium containing the same concentration of DMSO as the test wells.
-
Blank: Wells with medium only (no cells).
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Example Data Presentation:
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HEK293 IC₅₀ (µM) | Selectivity Index (HEK293/MCF-7) |
| PTC-H (Parent Acid) | >100 | >100 | >100 | - |
| PTC-Amide 1 | 15.2 | 25.8 | 85.1 | 5.6 |
| PTC-Amide 2 | 45.6 | 68.3 | >100 | >2.2 |
| Doxorubicin | 0.8 | 1.2 | 5.4 | 6.75 |
Protocol 4: In Vitro Anti-inflammatory Screening - COX-2 Inhibition Assay
This fluorometric assay measures the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key enzyme in the inflammatory pathway.[9][10]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Celecoxib, a selective COX-2 inhibitor)
-
96-well black microtiter plates
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the COX-2 enzyme in the assay buffer.
-
Compound Addition: In the 96-well plate, add the test compounds at various concentrations.
-
Controls:
-
Enzyme Control (100% activity): Wells containing the enzyme and assay buffer without any inhibitor.
-
Inhibitor Control: Wells containing the enzyme and a known COX-2 inhibitor like Celecoxib.
-
Background Control: Wells containing the assay buffer and substrate but no enzyme.
-
-
Enzyme Addition and Incubation: Add the diluted COX-2 enzyme to all wells except the background control. Incubate the plate at 37°C for 10 minutes to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Add the COX Probe to all wells, followed by the addition of arachidonic acid to initiate the reaction.
-
Data Acquisition: Immediately begin measuring the fluorescence intensity kinetically for 10-20 minutes at 37°C.
-
Data Analysis: The rate of the reaction is determined from the slope of the kinetic curve. Calculate the percentage of inhibition for each compound concentration relative to the enzyme control. The IC₅₀ value can be determined by plotting a dose-response curve.
Example Data Presentation:
| Compound | COX-2 Inhibition IC₅₀ (µM) |
| PTC-H (Parent Acid) | 85.3 |
| PTC-Amide 1 | 5.7 |
| PTC-Amide 2 | 22.1 |
| Celecoxib | 0.04 |
IV. Potential Signaling Pathways and Mechanisms of Action
While the precise mechanisms of action for this compound derivatives are yet to be elucidated, based on the activities of related heterocyclic compounds, several potential pathways can be hypothesized.
Caption: Hypothesized mechanisms of action.
V. Conclusion and Future Directions
The application notes and protocols outlined in this guide provide a robust framework for the initial biological evaluation of this compound derivatives. The tiered screening approach allows for a systematic and efficient investigation of their potential as antimicrobial, anticancer, and anti-inflammatory agents. Positive "hits" from these primary screens should be advanced to secondary assays for confirmation and further characterization, including determination of selectivity, elucidation of the mechanism of action, and eventually, evaluation in in vivo models of disease. The structural novelty of this scaffold holds significant promise for the discovery of new therapeutic agents.
VI. References
-
Archna, Pathania, S., & Chawla, P. A. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry, 101, 104026. [Link]
-
Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A.
-
Gieroba, B., Sławiński, J., et al. (2021). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 26(15), 4489. [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2021). Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. Indian Journal of Pharmaceutical Education and Research, 55(2s), s486-s503.
-
JOVE. (2022, August 4). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview [Video]. YouTube. [Link]
-
Khan, M. A., et al. (2020). Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines. Scientific Reports, 10(1), 1-13.
-
Marian, C., et al. (2014). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. ResearchGate.
-
Rasal, N. K., Sonawane, R. B., & Jagtap, S. V. (2021). Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. Archiv der Pharmazie, 354(2), e2000267. [Link]
-
Szymański, P., et al. (2021). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. International Journal of Molecular Sciences, 22(16), 8965.
-
van Meerloo, J., Ceri, H., & Withoff, S. (2011). The MTT assay for antitumor agent-109 cytotoxicity. In Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols (pp. 237-245). Humana Press.
-
WOAH - Asia. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved January 23, 2026, from [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved January 23, 2026, from [Link]
-
de Souza, T. G., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4307. [Link]
Sources
- 1. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors [mdpi.com]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. rr-asia.woah.org [rr-asia.woah.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Polar Heterocyclic Carboxylic Acids
Welcome to the technical support center for the purification of polar heterocyclic carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique and often frustrating challenges associated with this class of molecules. The inherent properties of these compounds—high polarity, zwitterionic character, and potential for metal chelation—frequently render standard purification protocols ineffective.
This document moves beyond simple step-by-step instructions. It delves into the mechanistic reasoning behind common purification problems and provides field-proven strategies to overcome them. Our goal is to empower you with the knowledge to not only solve your immediate purification issue but also to develop robust, rational purification strategies for future challenges.
Frequently Asked Questions & Troubleshooting
Chromatography Challenges
This is the most common issue encountered. The problem stems from a fundamental mismatch: your highly polar analyte has a much stronger affinity for the polar mobile phase than for the nonpolar C18 stationary phase. In reversed-phase (RP) chromatography, retention is driven by hydrophobic interactions, which are minimal for your compound.[1] Furthermore, using mobile phases with very high water content (>95%) can cause a phenomenon known as "hydrophobic collapse" on traditional C18 columns, where the alkyl chains fold onto themselves, reducing the available surface area for interaction and further decreasing retention.[2]
Core Causality: Insufficient hydrophobic interaction between the polar analyte and the non-polar stationary phase.
Solutions:
-
Manipulate Analyte Ionization (pH Control): The ionization state of your carboxylic acid (and any basic heterocycle nitrogens) is the most powerful tool for controlling retention in RP-HPLC.[3] By adjusting the mobile phase pH to be at least 1.5-2 pH units below the pKa of the carboxylic acid, you can protonate the carboxylate anion, rendering the molecule neutral and significantly more hydrophobic.[4] This increases its affinity for the stationary phase.
-
Expert Tip: For compounds with both acidic (COOH) and basic (e.g., pyridine) groups, the situation is more complex. You must consider both pKa values. Lowering the pH will protonate the basic nitrogen (making it more polar) while neutralizing the acid (making it less polar). The net effect on retention depends on the overall change in polarity. Often, a pH between the two pKa values, where the molecule is zwitterionic, results in the lowest retention. You must experiment at both low and high pH.[5]
-
-
Use an Aqueous-Stable RP Column: Select a column specifically designed for use in highly aqueous mobile phases. These are often labeled "AQ" or "Polar-Endcapped." They incorporate polar functional groups near the silica surface or use different bonding chemistries to prevent hydrophobic collapse and provide better retention for polar analytes.[6]
-
Consider Ion-Pair Chromatography: If pH adjustment is insufficient, introduce an ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate for acids) into the mobile phase. This reagent contains a hydrophobic tail and a charged head group that forms an ion pair with your charged analyte. This new complex is electrically neutral and has significantly more hydrophobicity, allowing for strong retention on a C18 column.[7]
-
Caution: Ion-pairing reagents can be difficult to remove from the column and are often incompatible with mass spectrometry (MS).[7]
-
This occurs because the highly polar functional groups of your analyte (especially the carboxylic acid and basic nitrogens) interact too strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[8] This leads to non-specific binding, resulting in broad, tailing peaks or complete retention.
Core Causality: Strong, undesirable ionic interactions between the analyte and the acidic silica stationary phase.
Solutions:
-
Use Mobile Phase Additives: Adding a small amount of a competitive agent to your mobile phase can drastically improve peak shape.
-
For Acids: Add 0.5-2% acetic acid or formic acid to the eluent. This protonates basic sites on your molecule and saturates the silica surface, minimizing strong ionic interactions.[9]
-
For Zwitterions/Bases: Add 0.5-2% triethylamine (TEA) or ammonia. These bases will preferentially interact with the acidic silanol groups, "masking" them from your analyte.[10][11]
-
-
Switch to a Different Stationary Phase: If modifying the mobile phase isn't enough, the stationary phase itself is the problem.
-
Deactivated Silica: You can pre-treat your packed silica column by flushing it with a solvent containing a base like TEA to neutralize the acidic sites.[10]
-
Alternative Phases: Consider using less acidic stationary phases like alumina (neutral or basic), or bonded phases like Diol or Amino (NH2) columns, which offer different selectivity and milder interactions.[12]
-
When traditional methods fail, it's time to employ techniques specifically designed for highly polar molecules.
Solutions:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the ideal solution.[1][13] HILIC uses a polar stationary phase (like silica, diol, amide, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[14] The mechanism involves partitioning the analyte into a water-enriched layer that forms on the surface of the stationary phase.[1] Polar compounds are more strongly retained. Water is the "strong" eluting solvent.
-
Key Advantage: HILIC is fully compatible with MS detection, as the high organic content of the mobile phase promotes efficient ionization.[7]
-
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[15]
-
Anion-Exchange (AEX): Uses a positively charged stationary phase to retain anionic compounds. At a pH above your carboxylic acid's pKa, your molecule will have a net negative charge and bind to the column. Elution is achieved by increasing the salt concentration or changing the pH.
-
Cation-Exchange (CEX): Uses a negatively charged stationary phase.[16] At a pH below the pKa of a basic nitrogen in your heterocycle, your molecule will have a net positive charge and bind.
-
Zwitterionic-Exchange: These specialized columns contain both positive and negative charges and can offer unique selectivity for zwitterionic molecules like amino acids or many heterocyclic carboxylic acids.[17][18][19]
-
Workflow & Strategy
Post-Purification & Final Form Challenges
Many nitrogen and sulfur-containing heterocyclic compounds are excellent metal chelators.[20][21] The source of metal contamination is often the stainless steel components (frits, tubing, column body) of standard HPLC systems.[22] The acidic, buffered mobile phases commonly used can leach trace metals, which are then complexed by your purified compound.
Core Causality: Chelation of leached metals from the purification system by the analyte.
Solutions:
-
Use an Inert (Biocompatible) System: Whenever possible, use an HPLC system constructed with PEEK or MP35N components, which are metal-free and eliminate this source of contamination.
-
Add a Chelating Agent to the Mobile Phase: Introducing a small amount (e.g., 0.1 mM) of Ethylenediaminetetraacetic acid (EDTA) into your aqueous mobile phase can be effective. EDTA is a stronger chelator and will "scavenge" any leached metal ions before your compound can bind to them.[23]
-
Post-Purification Cleanup: Pass the pooled, purified fractions through a dedicated metal scavenger cartridge or resin as a final polishing step.
Crystallization of highly polar, often zwitterionic, molecules can be exceptionally difficult due to high solvation energies and the presence of multiple hydrogen bond donors and acceptors, which can favor disordered, amorphous states.
Core Causality: Strong solvent interactions and conformational flexibility hindering the formation of an ordered crystal lattice.
Solutions:
-
Systematic Solvent/Antisolvent Screening: Use a high-throughput screening approach with a panel of solvents. Dissolve your compound in a small amount of a polar, "good" solvent (e.g., DMSO, water, methanol) and slowly add a less polar "anti-solvent" (e.g., acetonitrile, acetone, isopropanol, THF) until turbidity appears, then allow it to stand.
-
pH Adjustment and Salt Formation: Do not underestimate the power of salt formation. Many heterocyclic carboxylic acids that are intractable as zwitterions will readily crystallize as a salt.[24]
-
Acidic Salts: Add a stoichiometric amount of HCl (in isopropanol or dioxane) or methanesulfonic acid to form the hydrochloride or mesylate salt.
-
Basic Salts: Use sodium hydroxide or potassium hydroxide to form the corresponding carboxylate salt.
-
-
Co-crystal Formation: If all else fails, consider forming a co-crystal.[25] This involves crystallizing your compound with a second, benign "co-former" molecule that can establish strong, directional hydrogen bonds, effectively creating a scaffold to promote lattice formation.[24]
Data Tables & Protocols
Table 1: Comparison of Primary Chromatography Modes
| Feature | Reversed-Phase (RP) | Hydrophilic Interaction (HILIC) | Ion-Exchange (IEX) |
| Stationary Phase | Non-polar (C18, C8) | Polar (Silica, Amide, Diol, ZIC) | Charged (Quat. Amine, Sulfonic Acid) |
| Mobile Phase | High Aqueous to High Organic | High Organic to High Aqueous | Aqueous Buffer with Salt Gradient |
| Retention Principle | Hydrophobic Interactions | Partitioning into Water Layer | Electrostatic Interactions |
| Best For... | Moderately polar, ionizable compounds (with pH control) | Very polar, hydrophilic, and zwitterionic compounds | Charged or ionizable compounds |
| MS Compatibility | Good (with volatile buffers) | Excellent (high organic promotes ionization) | Poor (high salt concentrations suppress signal) |
| Key Challenge | Poor retention of very polar analytes[26] | Method development can be complex; long equilibration times | Limited to charged analytes; MS incompatibility |
Protocol 1: Generic HILIC Screening Method
This protocol provides a starting point for assessing if HILIC is a viable technique for your compound.
-
Column Selection: Choose a HILIC column (e.g., Amide or bare Silica phase, 3 µm particle size, 2.1 x 100 mm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 90:10 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0.
-
Mobile Phase B: 10:90 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase conditions (95% A / 5% B) to ensure good peak shape. Mismatching the sample solvent can cause peak splitting or broadening.
-
Gradient Conditions:
-
Flow Rate: 0.4 mL/min
-
Time (min) | %B
-
0.0 | 5
-
10.0 | 50
-
12.0 | 95
-
14.0 | 95
-
14.1 | 5
-
20.0 | 5
-
-
Equilibration: HILIC requires longer equilibration times than RP. Ensure the column is equilibrated with the starting conditions for at least 10-15 column volumes before the first injection.
-
Analysis: If retention is observed, the next step is to optimize the buffer salt concentration, pH, and gradient slope to achieve the desired separation.
Protocol 2: Deactivating a Silica Gel Column for Flash Chromatography
This protocol is for reducing strong interactions with acidic silica during flash chromatography.[10]
-
Column Packing: Dry pack the column with standard silica gel.
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a suitable eluent system that provides a target compound Rf of ~0.2-0.3.
-
Deactivation:
-
Prepare a solvent mixture identical to your initial elution solvent, but add 1-2% triethylamine (TEA).
-
Flush the packed column with 2-3 column volumes of this deactivating solvent mixture. This allows the TEA to adsorb to the most active acidic sites on the silica.
-
-
Equilibration: Flush the column with 2-3 column volumes of the original, unmodified eluent to remove excess TEA from the mobile phase.
-
Loading and Elution: Load your sample and run the chromatography as planned. The pre-treatment should result in sharper peaks and better recovery.
References
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
-
Google Patents. Process for the purification of carboxylic acids.
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
-
Reddit. (2019). Isolation of a Carboxylic acid.
-
ResearchGate. (2018). For highly polar compound, how to do the purification?
-
PMC. Challenges and solutions for the downstream purification of therapeutic proteins.
-
Buchi.com. Why HILIC is what your polar compounds need for purification.
-
BenchChem. Troubleshooting guide for the purification of polar quinoline compounds.
-
ResearchGate. (2018). Crystal engineering of zwitterionic drug to neutral co-crystals.
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THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
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ResearchGate. (2000). Zwitterionic Ion-Exchangers in Liquid Chromatography.
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MDPI. (2023). Chelating Extractants for Metals.
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Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?
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LCGC International. Back to Basics: The Role of pH in Retention and Selectivity.
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University of Rochester. Troubleshooting Flash Column Chromatography.
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Diva-Portal.org. Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis.
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MDPI. (2022). Structural Engineering and Optimization of Zwitterionic Salts for Expeditious Discovery of Thermoresponsive Materials.
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PMC. (2010). Chelation in Metal Intoxication.
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PMC. (2019). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry.
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The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture.
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ResearchGate. (2024). Separation of Pharmaceutical Process-Related Impurities via an Organic Solvent Nanofiltration Membrane Cascade.
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Chemical Communications (RSC Publishing). (2015). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins.
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ResearchGate. (2005). Study of the selectivity of reversed-phase columns for the separation of polycarboxylic acids and polyphenol compounds.
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TSI Journals. STUDIES ON NOVEL HETEROCYCLIC COMPOUNDS HAVING METAL CHELATING GROUP.
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Agilent. (2023). Mastering HILIC-Z Separation for Polar Analytes.
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Agilent. Control pH During Method Development for Better Chromatography.
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JOCPR. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis.
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PMC. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
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MDPI. (2023). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds.
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Biotage. (2023). What can I use to purify polar reaction mixtures?
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Chromatography Forum. (2019). HPLC method dev strategies for Zwitterions.
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MDPI. (2015). Structures and Synthesis of Zwitterionic Polymers.
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Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations.
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ResearchGate. (2004). purification and properties of metal-chelating substance in chlorophyll degradation.
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HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS.
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ResearchGate. (2006). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.
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PubMed. (2009). Zwitterionic ion-exchangers in ion chromatography: A review of recent developments.
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Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
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Technical Support Center: A Researcher's Guide to the Paal-Knorr Pyrrole Synthesis
Welcome to the comprehensive support center for the Paal-Knorr pyrrole synthesis. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the complexities of this venerable yet powerful reaction. Here, we move beyond simple step-by-step instructions to explore the underlying chemical principles that govern the success of your synthesis.
Introduction to the Paal-Knorr Pyrrole Synthesis
First reported independently by Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is a cornerstone in heterocyclic chemistry for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1] Its enduring utility lies in its operational simplicity and the ready availability of the requisite starting materials.[2] The reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[2]
Despite its robustness, the Paal-Knorr synthesis is not without its challenges. Historically, the reaction has been associated with harsh conditions, such as prolonged heating in strong acids, which can be detrimental to sensitive functional groups.[1][3] This guide will address these limitations and provide modern solutions to optimize your synthetic outcomes.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most common issues encountered during the Paal-Knorr pyrrole synthesis.
Issue 1: Low or No Product Yield
Question: My Paal-Knorr reaction is resulting in a very low yield or is not proceeding to completion. What are the common causes and how can I address them?
Answer: Low yields in the Paal-Knorr synthesis can be traced back to several factors, ranging from suboptimal reaction conditions to the inherent reactivity of your starting materials.
-
Suboptimal Reaction Conditions: The traditional Paal-Knorr synthesis often requires heat to drive the reaction to completion.[4] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively high temperatures or the use of very strong acids can lead to the degradation of either the starting materials or the desired pyrrole product.[5]
-
Recommendation: Begin by systematically screening reaction temperatures and monitoring the progress by Thin Layer Chromatography (TLC). A gradual increase in temperature may be all that is required. For thermally sensitive substrates, consider extending the reaction time at a lower temperature. Modern approaches such as microwave-assisted synthesis can often provide higher yields in significantly shorter reaction times.[4][6]
-
-
Poorly Reactive Starting Materials: The electronic nature and steric bulk of your substrates play a critical role.
-
Amines with Electron-Withdrawing Groups: These amines are less nucleophilic and will react more sluggishly.[4]
-
Sterically Hindered Substrates: Bulky groups on either the 1,4-dicarbonyl compound or the amine can impede the initial nucleophilic attack and subsequent cyclization.[4][7]
-
Recommendation: For poorly reactive amines, more forcing conditions, such as higher temperatures or a stronger acid catalyst, may be necessary. For sterically hindered substrates, prolonged reaction times are often required. In some cases, a smaller, more active catalyst may be more effective at accessing a sterically hindered carbonyl group.[4]
-
-
Inappropriate Catalyst: The choice and concentration of the acid catalyst are crucial. While an acid catalyst is generally beneficial, an inappropriate choice can lead to side reactions or decomposition.
Issue 2: Significant Furan Byproduct Formation
Question: I am observing a significant amount of furan byproduct in my reaction mixture. How can I suppress this side reaction?
Answer: The formation of furans is a well-known competing reaction in the Paal-Knorr synthesis, particularly under strongly acidic conditions (pH < 3).[8] The mechanism for furan formation involves the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl compound itself.[6]
To favor the formation of the desired pyrrole, consider the following strategies:
-
pH Control: Maintain a neutral or weakly acidic environment. The use of amine/ammonium hydrochloride salts or reactions at a pH below 3 can favor furan formation.[3]
-
Use an Excess of the Amine: By increasing the concentration of the amine, you can kinetically favor the intermolecular reaction leading to the pyrrole over the intramolecular cyclization of the dicarbonyl that forms the furan.[7]
-
Catalyst Selection: Milder Brønsted acids or a variety of Lewis acids, such as Sc(OTf)₃ and Bi(NO₃)₃, have been shown to be effective in promoting pyrrole synthesis while minimizing furan formation.[6][7] Heterogeneous catalysts like silica sulfuric acid can also provide high yields of pyrroles under mild conditions.[3]
Issue 3: My Crude Product is a Dark, Tarry Material
Question: My crude product is a dark, tarry material that is difficult to purify. What is the cause and how can I prevent this?
Answer: The formation of a dark, tarry substance is often indicative of polymerization of the starting materials or the pyrrole product itself. This is typically a consequence of excessively high temperatures or highly acidic conditions.[7]
-
Recommendation:
-
Lower the Reaction Temperature: If feasible, run the reaction at a lower temperature for a longer duration.[4]
-
Use a Milder Catalyst: Switch to a weaker Brønsted acid or a Lewis acid catalyst. In some instances, the reaction can proceed under neutral conditions, albeit at a slower rate.[4]
-
Solvent Selection: While some Paal-Knorr reactions are performed neat, utilizing a high-boiling, inert solvent can provide better temperature control and prevent localized overheating.[4]
-
Issue 4: Lack of Regioselectivity with Unsymmetrical Dicarbonyls
Question: My Paal-Knorr synthesis with an unsymmetrical 1,4-dicarbonyl is yielding a mixture of regioisomers. How can I improve the selectivity?
Answer: Achieving high regioselectivity with unsymmetrical 1,4-dicarbonyls hinges on differentiating the reactivity of the two carbonyl groups.
-
Steric Hindrance: A bulkier substituent adjacent to one carbonyl group will sterically hinder the initial nucleophilic attack of the amine at that position, thereby favoring reaction at the less hindered carbonyl.[7]
-
Electronic Effects: An electron-withdrawing group will increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack.[7]
-
Reaction Conditions: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.[7]
Visualizing the Paal-Knorr Mechanism and Troubleshooting
To better understand the reaction and potential pitfalls, the following diagrams illustrate the reaction mechanism and a troubleshooting workflow.
Caption: A workflow for troubleshooting common issues in the Paal-Knorr synthesis.
Experimental Protocols
The following are generalized protocols that can be adapted to specific substrates.
Protocol 1: General Procedure for Paal-Knorr Pyrrole Synthesis
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,4-dicarbonyl compound (1.0 eq.).
-
Add the primary amine (1.0-1.2 eq.) and the chosen solvent (e.g., ethanol, acetic acid, or toluene).
-
Add the acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid or a few drops of acetic acid).
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an appropriate work-up procedure. This may involve neutralizing the acid, extracting the product with an organic solvent, and washing the organic layer with water and brine. [2]7. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization. [2]
Protocol 2: Microwave-Assisted Paal-Knorr Synthesis
-
In a microwave-safe reaction vessel, combine the 1,4-dicarbonyl compound (1.0 eq.), the primary amine (1.0-1.2 eq.), and the catalyst in a minimal amount of a suitable high-boiling solvent (or neat).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 5-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Proceed with the work-up and purification as described in Protocol 1.
Data Summary: Catalyst and Solvent Selection
The choice of catalyst and solvent can significantly impact the outcome of the Paal-Knorr synthesis. The following table provides a summary of common choices and their applications.
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acids | Acetic acid, p-TsOH, H₂SO₄ | Catalytic amounts, various solvents | Readily available, effective | Can lead to side reactions and decomposition with sensitive substrates |
| Lewis Acids | Sc(OTf)₃, Bi(NO₃)₃, FeCl₃, ZrCl₄ | Catalytic amounts, often milder conditions | Can be more selective and tolerate sensitive functional groups | May be more expensive or require anhydrous conditions |
| Heterogeneous Catalysts | Silica sulfuric acid, Montmorillonite clay, Zeolites | Often solvent-free or in green solvents | Easy to remove from the reaction mixture, recyclable, often milder | May have lower activity than homogeneous catalysts |
| Solvent | Boiling Point (°C) | Characteristics | Applications |
| Acetic Acid | 118 | Acts as both solvent and catalyst | Classical Paal-Knorr conditions |
| Ethanol | 78 | Protic solvent, good for many amines | General purpose |
| Toluene | 111 | Aprotic, allows for higher temperatures | Good for less reactive substrates |
| Water | 100 | "Green" solvent | Used in some modern, eco-friendly protocols |
| Solvent-Free | N/A | Neat reaction or with a solid catalyst | Often faster, simplified work-up, environmentally friendly |
Frequently Asked Questions (FAQs)
Q1: Can I use a secondary amine in the Paal-Knorr synthesis? A: No, the Paal-Knorr synthesis requires a primary amine or ammonia to form the pyrrole ring. Secondary amines will not lead to the desired product.
Q2: How can I synthesize an N-unsubstituted pyrrole? A: To synthesize an N-unsubstituted pyrrole, you can use ammonia or an ammonia surrogate, such as ammonium acetate or ammonium chloride.
Q3: My 1,4-dicarbonyl compound is not commercially available. How can I prepare it? A: The synthesis of 1,4-dicarbonyl compounds can be a limiting factor. There are several methods for their preparation, which are beyond the scope of this guide. However, consulting advanced organic chemistry textbooks or specialized literature on dicarbonyl synthesis is recommended.
Q4: Are there any "green" alternatives to the traditional Paal-Knorr synthesis? A: Yes, significant progress has been made in developing more environmentally friendly Paal-Knorr protocols. These include the use of water as a solvent, heterogeneous catalysts that can be recycled, and solvent-free conditions, often in conjunction with microwave or ultrasound irradiation. [3][9] Q5: What is the mechanism of the Paal-Knorr furan synthesis? A: The Paal-Knorr furan synthesis is an acid-catalyzed intramolecular cyclization of a 1,4-dicarbonyl compound. It involves the protonation of one carbonyl group, followed by the nucleophilic attack of the enol form of the other carbonyl. Dehydration of the resulting cyclic hemiacetal yields the furan. [6][10]
References
-
Wikipedia. (2023). Paal–Knorr synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. [Link]
- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. RGM College of Engineering and Technology.
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]
-
Dr. Chemistry. (2020, January 4). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
-
Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Catalysis Reviews, 60(4), 584-635. [Link]
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Validation & Comparative
The Definitive Proof: Unambiguous Structural Confirmation of 2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid by Single-Crystal X-ray Crystallography
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics and advanced materials, the unambiguous determination of a molecule's three-dimensional structure is paramount. For complex heterocyclic systems such as 2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid, where subtle differences in isomerism can lead to vastly different biological activities and material properties, relying solely on spectroscopic methods can introduce ambiguity. This guide provides an in-depth technical comparison, demonstrating the unparalleled advantage of single-crystal X-ray crystallography for the definitive structural elucidation of this class of molecules.
The Challenge of Structural Ambiguity in Pyrrolyl-Thiophene Systems
While techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools in the chemist's arsenal, they often provide data that requires significant interpretation and can be inconclusive for complex structures. For a molecule like this compound, several challenges arise:
-
Isomeric Differentiation: Distinguishing between the target 2,3-disubstituted thiophene and other potential isomers, such as a 2,4- or 2,5-disubstituted analogue, can be challenging with NMR alone. While coupling patterns in ¹H NMR can offer clues, overlapping signals and complex splitting can obscure a definitive assignment.[1]
-
Conformational Uncertainty: The rotational freedom around the C-N bond linking the pyrrole and thiophene rings introduces conformational isomers. NMR studies on similar N-aryl amides have shown that the conformational preferences in solution are influenced by subtle intramolecular interactions, which can complicate spectral interpretation.[2]
-
Lack of Spatial Information: Spectroscopic methods provide information about the connectivity and electronic environment of atoms but do not directly reveal the precise three-dimensional arrangement, including bond lengths, bond angles, and torsional angles.
Single-crystal X-ray crystallography elegantly overcomes these limitations by providing a direct, high-resolution map of the electron density within a crystalline solid, thereby revealing the exact atomic positions in three-dimensional space.[3]
A Proposed Pathway: Synthesis and Crystallization
Experimental Protocol: Synthesis
-
Coupling Reaction: A mixture of methyl 2-bromothiophene-3-carboxylate, pyrrole, a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., Xantphos), and a base (e.g., K₂CO₃) in an appropriate solvent (e.g., toluene) would be heated under an inert atmosphere.
-
Work-up and Purification: After completion of the reaction, the mixture would be cooled, filtered, and the solvent removed under reduced pressure. The crude product would be purified by column chromatography on silica gel.
-
Hydrolysis: The purified ester would then be dissolved in a mixture of an alcohol (e.g., methanol) and an aqueous base (e.g., NaOH) and heated to reflux.
-
Isolation: Upon completion of the hydrolysis, the reaction mixture would be cooled, acidified with a mineral acid (e.g., HCl), and the resulting precipitate collected by filtration, washed with water, and dried to yield the target compound.
Experimental Protocol: Crystal Growth
Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. For a molecule like this compound, several crystallization techniques can be explored:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is allowed to evaporate slowly at room temperature in a loosely capped vial.
-
Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystal growth.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to crystallization.
The Power of Diffraction: A Step-by-Step Guide to Structural Confirmation
Once a suitable single crystal is obtained, the process of single-crystal X-ray diffraction provides a definitive structural confirmation.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are detected.
-
Structure Solution: The collected diffraction data (a series of reflections with their intensities) is processed to determine the unit cell parameters and space group of the crystal. The initial positions of the atoms are then determined using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, thermal parameters, and other structural parameters.
The following diagram illustrates the workflow for single-crystal X-ray diffraction analysis:
Caption: Workflow of Single-Crystal X-ray Diffraction Analysis.
Comparative Analysis: The Unambiguous Answer from X-ray Crystallography
To illustrate the definitive nature of X-ray crystallography, let's compare the expected data with that from other techniques for our target molecule.
| Analytical Technique | Information Provided | Potential Ambiguities for this compound |
| ¹H & ¹³C NMR | Connectivity, electronic environment of H and C atoms. | - Difficulty in definitively assigning the 2,3-substitution pattern versus other isomers.- Averaged signals in solution may not reflect the solid-state conformation.[2]- Conformational flexibility can lead to complex or broadened spectra. |
| Infrared (IR) Spectroscopy | Presence of functional groups (C=O, C-N, C-S). | - Very similar spectra expected for different positional isomers.- Provides no information on the 3D arrangement of the pyrrole and thiophene rings. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | - Identical molecular weight for all positional isomers.- Fragmentation patterns may be very similar and not sufficient for unambiguous identification. |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsional angles, and packing in the solid state. | - Provides an unambiguous determination of the substitution pattern.- Reveals the exact conformation of the molecule in the solid state.- Offers insights into intermolecular interactions like hydrogen bonding. |
A concrete example is the crystal structure of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone, which showcases the level of detail achievable.[4] The study not only confirmed the connectivity but also revealed the planarity of the molecule and the nature of intermolecular hydrogen bonding.[4]
The following diagram illustrates the comparative power of different analytical techniques for structural elucidation:
Caption: Comparison of information from analytical techniques.
Conclusion
For novel and complex molecules like this compound, where structural certainty is non-negotiable, single-crystal X-ray crystallography stands as the gold standard. It provides an irrefutable, high-resolution three-dimensional structure that is unattainable through other analytical methods alone. The detailed insights into bond lengths, angles, and intermolecular interactions are crucial for understanding the molecule's behavior and for rational drug design and materials development. While NMR, IR, and MS are vital for initial characterization and purity assessment, the definitive structural confirmation provided by X-ray crystallography is an indispensable component of rigorous scientific investigation.
References
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Al-Majid, A. M., et al. (2017). Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 5), 721–724. [Link]
-
Lee, S., et al. (2023). Synthesis and Conformational Analysis of N-Aromatic Acetamides Bearing Thiophene: Effect of Intramolecular Chalcogen–Chalcogen Interaction on Amide Conformational Stability. The Journal of Organic Chemistry, 88(11), 7131–7139. [Link]
-
Elshaarawy, R. F. M., & Janiak, C. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B, 66(11-12), 1202-1208. [Link]
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Baeuerle, P., et al. (2017). Thiophene–pyrrole containing S,N-heteroheptacenes: synthesis, and optical and electrochemical characterisation. Organic Chemistry Frontiers, 4(9), 1629-1635. [Link]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]
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AZoLifeSciences. (2021, February 2). Overcoming the Limitations of NMR. AZoLifeSciences. [Link]
-
RCSB PDB. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. PDB-101. [Link]
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-
SERC Carleton. (2007, May 17). Single-crystal X-ray Diffraction. SERC Carleton. [Link]
-
Khan, I., et al. (2021). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules, 26(16), 4995. [Link]
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A Senior Application Scientist's Guide to the Biological Activity of Pyrrolyl-Thiophene Isomers
Introduction: The Structural Nuances and Therapeutic Potential of Pyrrolyl-Thiophenes
In the landscape of medicinal chemistry, heterocyclic compounds are foundational scaffolds for drug discovery.[1][2] Among these, structures combining pyrrole and thiophene rings have garnered significant interest due to their presence in a wide array of pharmacologically active molecules.[3] Thiophene and its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5] Similarly, the pyrrole nucleus is a key component in many therapeutic agents.[6][7][8]
The fusion or linkage of these two five-membered aromatic heterocycles creates a class of compounds—pyrrolyl-thiophenes—with significant therapeutic promise. However, the biological activity of these molecules is not merely a sum of their parts; it is profoundly influenced by their isomeric structure. The relative orientation of the pyrrole and thiophene rings (e.g., 2,2' linkage vs. 2,3' linkage) and the position of various substituents dictate the molecule's three-dimensional shape, electronic properties, and ultimately, its interaction with biological targets.
This guide provides a comparative analysis of the biological activities of pyrrolyl-thiophene isomers. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present supporting experimental data, and provide detailed, field-proven protocols for their synthesis and biological evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights necessary to navigate the complexities of this promising class of compounds.
Comparative Analysis of Biological Activity
The precise spatial arrangement of the pyrrole and thiophene rings can lead to significant variations in biological outcomes. While comprehensive studies directly comparing a full matrix of isomers are rare, analysis of existing literature allows for the elucidation of key trends. Summarizing findings across various studies suggests that no single isomeric form is consistently superior across all biological targets; the optimal arrangement is context-dependent.[9]
Antimicrobial Activity
Pyrrolyl-thiophene derivatives have been investigated for their ability to combat both Gram-positive and Gram-negative bacteria. The mode of linkage and the presence of specific functional groups are critical determinants of their antibacterial potency. For instance, studies on various thiophene derivatives have shown that their activity can be modulated by the addition of other heterocyclic moieties and functional groups.[10][11][12]
While specific comparative data for simple pyrrolyl-thiophene isomers is limited, we can infer the importance of substitution patterns from related structures. For example, in a series of 1H-pyrrol-2(5H)-one derivatives, the nature of substituents on an adjacent phenyl ring significantly influenced efficacy against S. aureus and C. albicans.[6] This underscores a critical principle: the isomeric backbone sets the stage, but the substituents often define the potency and spectrum of activity.
Table 1: Representative Antimicrobial Activity of Thiophene-Based Compounds
| Compound Class | Test Organism | Activity Metric (MIC) | Reference |
| Pyrazoline-Substituted Thiophenes | S. aureus | Promising activity compared to standards | [10] |
| Thiophene-Pyridine Hybrids | E. coli, S. aureus | Low to no activity observed in one study | [1] |
| Thiophene-Benzimidazole Hybrids | B. subtilis, S. aureus, E. coli | MIC values dependent on substitution | [12][13] |
Note: This table illustrates the range of activities found in thiophene derivatives; direct isomeric comparisons of the core pyrrolyl-thiophene scaffold are not extensively documented in the initial literature survey.
Anticancer Activity
The anticancer potential of pyrrolyl-thiophenes is a significant area of research, with studies targeting various cancer cell lines. The isomeric configuration plays a crucial role in the cytotoxic effects of these compounds. Fused systems, such as thieno[2,3-b]pyrrol-5-ones, have demonstrated notable activity against breast cancer (MCF-7) cell lines.[14] In one study, the unsubstituted thieno[2,3-b]pyrrol-5-one derivative (15a) showed superior antioxidant and anticancer effects compared to its substituted counterparts, suggesting that modifications can sometimes be detrimental.[14]
Furthermore, other pyrrole-based compounds have shown that specific substitutions can enhance cytotoxicity and potentiate the effects of existing drugs like tamoxifen.[6][15] Metal complexes of pyrrolyl-triazoline-thione ligands have also been evaluated, showing that the coordination chemistry further modulates the anticancer activity against colon (HT29) and lung (A549) cancer cells.[16]
Table 2: Comparative Anticancer Activity (IC₅₀ in µM) of Representative Pyrrole/Thiophene Derivatives
| Compound/Isomer | Cell Line | IC₅₀ (µM) | Key Structural Feature | Reference |
| Thieno[2,3-b]pyrrol-5-one (15a) | MCF-7 | ~46.5* | Fused 2,3-thiophene-pyrrole core | [14] |
| Pyrrolizine-5-carboxamide (4c) | MCF-7 | 0.08 | N-(4-chlorophenyl) substituent | [17] |
| Pyrrolizine-5-carboxamide (4b) | A2780 | 0.30 | N-(p-tolyl) substituent | [17] |
| Mn(II) Complex of Pyrrolyl-Triazoline-Thione | HT29 | 654.31 | Mn(II) metal center | [16] |
| Mn(II) Complex of Pyrrolyl-Triazoline-Thione | A549 | 794.37 | Mn(II) metal center | [16] |
*Calculated from reported IC50 of 100 µg/mL and molecular weight of 215.25 g/mol for compound 15a.
Structure-Activity Relationship (SAR) Insights
The collected data, while not exhaustive in comparing all possible isomers, allows for the formulation of several SAR hypotheses:
-
Isomeric Backbone: The relative positioning of the nitrogen and sulfur heteroatoms creates distinct electronic and steric environments. Fused systems like thienopyrroles often exhibit significant biological activity, indicating that a rigid, planar structure can be beneficial for target interaction.[14][18]
-
Substituent Effects: The type and position of substituents are paramount. Electron-donating or electron-withdrawing groups can alter the reactivity and binding affinity of the core scaffold. For example, studies on pyrrolizine-carboxamides demonstrated that substituents with opposite electronic effects on different rings could enhance cytotoxicity.[17]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by both the core structure and its substituents, affects its ability to cross cell membranes and reach intracellular targets.
-
Metal Chelation: The introduction of metal centers can create novel compounds with unique geometries and reactivities, often leading to enhanced anticancer activity as seen with manganese and nickel complexes.[16]
The following diagram illustrates the key considerations in the structure-activity relationship of these compounds.
Caption: Key factors influencing the biological activity of pyrrolyl-thiophene derivatives.
Experimental Design: Protocols for Synthesis and Evaluation
To ensure scientific rigor and reproducibility, we present detailed protocols for the synthesis of a representative pyrrolyl-thiophene and for the evaluation of its biological activity.
Workflow Overview
The journey from chemical synthesis to biological insight follows a structured path. This involves synthesizing the target isomer, purifying and characterizing it to confirm its structure, and then subjecting it to a battery of biological assays to quantify its activity.
Caption: General experimental workflow for comparing pyrrolyl-thiophene isomers.
Protocol 1: Synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone
This protocol is adapted from a reported synthesis and utilizes an E1cB reaction mechanism, which is efficient for forming α,β-unsaturated ketones.[19][20]
Rationale: The choice of a base (NaOH) is critical to deprotonate the methyl group of 2-acetylthiophene, initiating the condensation with 2-pyrrole-carbaldehyde. The solvent system (MeOH/H₂O) facilitates the dissolution of reactants and the precipitation of the final product.
Materials:
-
2-pyrrole-carbaldehyde
-
2-acetylthiophene
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
Chloroform (CHCl₃)
-
Hexane
-
Standard laboratory glassware, magnetic stirrer, filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 2-acetylthiophene (1.0 eq.) and 2-pyrrole-carbaldehyde (1.0 eq.) in a 1:1 mixture of Methanol:H₂O.
-
Prepare a 10% (w/v) solution of NaOH in H₂O. Add NaOH solution dropwise to the reaction mixture (0.1 eq.) while stirring at room temperature.
-
Expert Insight: The slow, catalytic addition of the base minimizes side reactions and promotes the desired conjugate addition.
-
-
Continue stirring the reaction mixture for 2-4 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate will form. Collect the solid product by vacuum filtration, washing the precipitate with cold water and then a small amount of cold methanol to remove unreacted starting materials.[19][20]
-
Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot chloroform and then add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[19][20]
-
Filter the purified crystals, dry them under vacuum, and characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.[19]
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an agent that inhibits the visible growth of a microorganism.[21][22] It is a quantitative and highly reproducible method.[23]
Rationale: The use of a 96-well plate format allows for high-throughput screening of multiple compounds at various concentrations. Mueller-Hinton Broth (MHB) is the standard medium for susceptibility testing of non-fastidious bacteria.[21]
Materials:
-
Synthesized pyrrolyl-thiophene isomer
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Incubator (37°C)
-
Microplate reader (optional, for OD measurement)
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, add 100 µL of MHB to wells 1 through 12.
-
Add 100 µL of the compound stock solution to well 1. This creates a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Self-Validation: Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Prepare a bacterial inoculum suspension in MHB, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 10 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
Seal the plate and incubate at 37°C for 16-20 hours.[23]
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Protocol 3: Anticancer Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[24][25] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.[26]
Rationale: This assay is a reliable and widely accepted method for initial cytotoxicity screening. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the IC₅₀ value (the concentration of a drug that inhibits cell growth by 50%).[27]
Caption: Principle of the MTT assay for cell viability.
Materials:
-
Cancer cell line (e.g., MCF-7, HT29)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrrolyl-thiophene isomer
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[28]
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO at the highest concentration used).
-
Incubate the plate for 48-72 hours (or a desired exposure time) at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[26][28]
-
Incubate for another 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[28]
-
Leave the plate at room temperature in the dark for at least 2 hours, ensuring all crystals are dissolved.[28]
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and plot the results to determine the IC₅₀ value.
Conclusion
The biological activity of pyrrolyl-thiophene isomers is a complex interplay of core structure, substituent effects, and physicochemical properties. While no universal rule dictates that one isomer will always be more active than another, it is evident that the specific arrangement of the pyrrole and thiophene rings provides a critical framework that can be fine-tuned for potent and selective activity against microbial and cancerous targets. The thieno[2,3-b]pyrrole fused system, for example, shows particular promise as a scaffold for anticancer agents.[14]
Future research should focus on the systematic synthesis and parallel screening of a wider range of isomers to build more comprehensive structure-activity relationship models. By employing the robust and validated protocols detailed in this guide, researchers can generate high-quality, comparable data, accelerating the discovery of novel pyrrolyl-thiophene-based therapeutics.
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Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. (2025). MDPI. [Link]
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Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. (2017). Springer. [Link]
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Determination of Minimum Inhibitory Concentration (MIC). (2019). YouTube. [Link]
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New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. (2023). MDPI. [Link]
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A Senior Application Scientist's Guide to the Synthesis of Pyrrolyl-Thiophenes: A Comparative Analysis
Abstract
Pyrrolyl-thiophene copolymers are a cornerstone in the development of advanced organic materials, finding applications in everything from organic electronics to novel therapeutics. The precise arrangement of the pyrrole and thiophene moieties is critical to tuning the material's final optoelectronic and biological properties. Consequently, the choice of synthetic strategy is a paramount consideration in any research and development program. This guide provides an in-depth comparative analysis of the three principal synthetic routes to pyrrolyl-thiophenes: the Suzuki-Miyaura coupling, the Stille coupling, and the Paal-Knorr synthesis. We will dissect the mechanistic underpinnings of each method, provide field-proven experimental protocols, and offer a critical evaluation of their respective strengths and weaknesses to guide you in selecting the optimal path for your specific research objectives.
Introduction: The Strategic Importance of Pyrrolyl-Thiophenes
The fusion of electron-rich pyrrole and thiophene rings creates a unique class of π-conjugated systems. These biheteroaryls are not merely physical mixtures of their constituent parts; the electronic communication between the two rings gives rise to emergent properties. This makes them highly sought-after scaffolds in:
-
Organic Electronics: As building blocks for conductive polymers, they are integral to the development of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The choice of synthetic route can directly influence polymer chain length, regioregularity, and ultimately, charge carrier mobility.[1][2]
-
Drug Discovery: The pyrrolyl-thiophene motif is present in a variety of biologically active molecules.[3] The ability to rapidly synthesize diverse libraries of these compounds is crucial for structure-activity relationship (SAR) studies.
-
Functional Dyes and Pigments: The extended π-conjugation in these systems leads to strong absorption and emission in the visible spectrum, making them suitable for use as functional dyes.[4]
This guide is structured to provide researchers, scientists, and drug development professionals with the critical information needed to make an informed decision on the most appropriate synthetic methodology for their target pyrrolyl-thiophene molecules.
Palladium-Catalyzed Cross-Coupling Strategies
The most powerful and versatile methods for constructing the C-C bond between a pyrrole and a thiophene ring are palladium-catalyzed cross-coupling reactions. The Suzuki and Stille reactions are the preeminent examples, each offering a distinct set of advantages and disadvantages.
The Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis
The Suzuki-Miyaura (SMC) reaction is arguably the most widely used cross-coupling method due to the operational simplicity and the relatively low toxicity of its boronic acid or ester reagents.[5]
The catalytic cycle of the Suzuki coupling is a well-understood, three-step process involving a palladium catalyst. The choice of ligand is critical, as it influences the stability and reactivity of the palladium complex at each stage.
Expertise in Action: Ligand Selection The choice of phosphine ligand is paramount for successful heteroaryl couplings.
-
Electron-rich, bulky ligands like SPhos or P(t-Bu)₃ are often superior for coupling heteroaryl chlorides or sterically hindered substrates.[6][7] The bulkiness of the ligand promotes the formation of a monoligated, 12-electron Pd(0)L complex, which is highly reactive in the oxidative addition step.[8]
-
Less sterically demanding ligands like PPh₃ or those used in Pd(dppf)Cl₂ are often sufficient for more reactive substrates like bromides and iodides and can be more cost-effective.[3][9]
This protocol details the coupling of a brominated heterocycle with a pyrrole boronic acid, a common strategy for forming pyrrolyl-heteroaryl bonds.
Step 1: Reagent Preparation and Setup
-
To a flame-dried Schlenk flask, add 5-bromo-1H-indazole (e.g., 1.0 mmol, 1.0 equiv), N-Boc-2-pyrroleboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
Step 2: Reaction Execution
-
Add degassed dimethoxyethane (DME) (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired pyrrolyl-indazole. A typical reported yield for this type of reaction is in the range of 70-90%.[3]
The Stille Coupling: A Powerful Tool for Complex Molecules
The Stille coupling utilizes organostannane (tin) reagents. While the toxicity of tin compounds is a significant drawback, the Stille reaction's tolerance for a wide array of functional groups makes it exceptionally valuable, particularly in the later stages of complex molecule synthesis.[4]
The catalytic cycle for the Stille reaction is analogous to the Suzuki coupling, with the key difference being the transmetalation step, which involves the transfer of an organic group from the organostannane to the palladium(II) center. This step is often the rate-determining step of the reaction.[10]
Expertise in Action: Solvent and Additive Effects The polarity of the solvent can have a significant impact on the Stille reaction.[4]
-
Polar aprotic solvents like DMF or NMP are commonly used as they can help to stabilize the charged intermediates in the catalytic cycle and improve the solubility of the reagents.
-
Additives such as lithium chloride (LiCl) or copper(I) iodide (CuI) are often employed to accelerate the transmetalation step, especially with less reactive organostannanes.
This protocol describes the coupling of a bromopyrrole with a thienylstannane.
Step 1: Reagent Preparation and Setup
-
In a flame-dried Schlenk tube, dissolve 2-bromopyrrole (protected, e.g., with a Boc or SEM group) (1.0 mmol, 1.0 equiv) and 2-(tributylstannyl)thiophene (1.1 mmol, 1.1 equiv) in anhydrous DMF (e.g., 5 mL).
-
Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%).
-
Degas the solution by bubbling argon through it for 15-20 minutes.
Step 2: Reaction Execution
-
Heat the reaction mixture to 90-100 °C under an argon atmosphere.
-
Monitor the reaction progress by TLC or GC-MS. Reactions are often complete within 12-24 hours.
Step 3: Work-up and Purification
-
Cool the mixture to room temperature and pour it into a saturated aqueous solution of potassium fluoride (KF). Stir for 30 minutes. This step helps to precipitate the tin byproducts as insoluble fluorides, simplifying purification.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the residue by column chromatography on silica gel. Yields for Stille couplings of heteroaromatics are typically in the range of 60-95%.
The Paal-Knorr Synthesis: A Classic Ring-Forming Strategy
Unlike the cross-coupling methods that form a bond between two pre-existing rings, the Paal-Knorr synthesis builds the pyrrole ring from an acyclic precursor.[11][12] This approach is particularly useful for creating N-substituted pyrroles.
The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. The mechanism proceeds via the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[13]
Expertise in Action: Precursor Synthesis The primary limitation of the Paal-Knorr synthesis is the availability of the requisite 1,4-dicarbonyl precursor. A common method to synthesize these precursors is via a Friedel-Crafts acylation.[14] For example, 1-(thiophen-2-yl)-4-phenylbutane-1,4-dione can be prepared by the Friedel-Crafts acylation of thiophene with 4-oxo-4-phenylbutanoyl chloride.
Step 1: Reagent Preparation and Setup
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 1,4-di(thiophen-2-yl)butane-1,4-dione (1.0 mmol, 1.0 equiv) and aniline (1.1 mmol, 1.1 equiv).
-
Add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.1 mmol, 10 mol%).
-
Add toluene as the solvent (e.g., 20 mL).
Step 2: Reaction Execution
-
Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-12 hours).
-
Monitor the reaction by TLC.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Wash the toluene solution with a saturated sodium bicarbonate (NaHCO₃) solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography. Yields for this reaction are generally high, often exceeding 80%.[15]
Comparative Analysis: Choosing the Right Tool for the Job
The selection of a synthetic route is a multi-faceted decision that depends on the specific target molecule, available starting materials, required scale, and tolerance for certain reagents.
Quantitative Data Comparison
| Parameter | Suzuki-Miyaura Coupling | Stille Coupling | Paal-Knorr Synthesis |
| Typical Yield | 70-95%[3] | 60-95% | >80%[15] |
| Key Reagents | Boronic acids/esters | Organostannanes | 1,4-Dicarbonyls, Amines |
| Reagent Toxicity | Low to moderate | High (Tin compounds) | Generally low |
| Catalyst | Palladium complex | Palladium complex | Acid catalyst (e.g., PTSA) |
| Reaction Time | 2-12 hours[3] | 12-24 hours | 4-12 hours |
| Functional Group Tolerance | Good | Excellent[4] | Moderate (sensitive to strong acid) |
| Scalability | Good | Moderate (cost/toxicity of tin) | Good (if precursor is available) |
| Atom Economy | Moderate | Poor (tin waste) | Good |
Qualitative Comparison and Strategic Recommendations
-
Choose Suzuki-Miyaura Coupling when: You need a reliable, general-purpose method with readily available starting materials and low toxicity. It is excellent for library synthesis and is often the first choice for routine biaryl constructions.
-
Choose Stille Coupling when: Your substrate contains sensitive functional groups that might not be compatible with the conditions of other coupling reactions. It is the preferred method for late-stage functionalization in total synthesis, despite the toxicity and purification challenges associated with tin byproducts.[4]
-
Choose Paal-Knorr Synthesis when: Your primary target is an N-substituted pyrrole, and the corresponding 1,4-dicarbonyl precursor is commercially available or readily synthesized. This convergent approach can be highly efficient and atom-economical.
Impact of Synthetic Route on Product Performance
For applications in organic electronics, the synthetic method can have a profound impact on the final material's performance. Cross-coupling reactions, particularly when used for polymerization, must be high-yielding and clean to produce polymers with high molecular weights and low defect densities.
-
Regioregularity: The precise connectivity of monomers in a conjugated polymer is critical. Stille and Suzuki couplings can be designed to afford highly regioregular polymers, which facilitates π-stacking and improves charge transport.[2]
-
Purity: Residual palladium catalyst or tin byproducts can act as charge traps in an organic semiconductor device, severely degrading its performance. The choice of reaction and, critically, the purification protocol, are essential for achieving high-performance materials.
-
Photophysical Properties: While the core structure of the pyrrolyl-thiophene unit dictates the fundamental absorption and emission properties, the synthetic route can influence the final polymer's conformation and packing in the solid state, which can lead to shifts in the observed spectra.[4][16]
Conclusion
The synthesis of pyrrolyl-thiophenes can be approached through several robust and well-established methodologies. Palladium-catalyzed Suzuki and Stille couplings offer unparalleled versatility for connecting pre-formed heterocyclic rings, with the Suzuki reaction being the more environmentally benign and generally preferred method, while the Stille reaction excels in its broad functional group tolerance. The Paal-Knorr synthesis provides a powerful, convergent alternative for constructing the pyrrole ring, especially for N-substituted targets. A thorough understanding of the mechanisms, operational parameters, and inherent limitations of each route, as outlined in this guide, empowers the modern researcher to select the most strategic and efficient pathway to their desired pyrrolyl-thiophene-based materials, accelerating innovation in both materials science and drug discovery.
References
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Gryba, J. M., et al. (2018). The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles. Molecules, 23(11), 2883. Available at: [Link]
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Yıldırım, M., et al. (2019). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. Turkish Journal of Chemistry, 43(3), 885-896. Available at: [Link]
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Lau, W. W. Y., et al. (2018). Modular Synthesis of Polymers Containing 2,5-di(thiophenyl)-N-arylpyrrole. Journal of Polymer Science Part A: Polymer Chemistry, 56(11), 1133–1139. Available at: [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 130(45), 15287–15301. Available at: [Link]
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Nielsen, C. B., et al. (2012). Conjugated Polymer Synthesis: Methods and Reactions. Advanced Science News. Available at: [Link]
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Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Available at: [Link]
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Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved January 24, 2026, from [Link]
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Russo, A., et al. (2023). Preparation of different conjugated polymers characterized by complementary electronic properties from an identical precursor. Polymer Chemistry, 14(36), 4251-4258. Available at: [Link]
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Heravi, M. M., & Zadsirjan, V. (2020). Paal–Knorr synthesis: An old reaction, new perspectives. Advances in Heterocyclic Chemistry, 132, 1-70. Available at: [Link]
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Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4521. Available at: [Link]
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Xu, Y., et al. (2019). The synthesis of conjugated polymers with different length side chains and the effect on their nanoparticles. AIMS Materials Science, 5(5), 896-911. Available at: [Link]
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Scott, T. A., & Moir, A. J. G. (2016). Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. Organic & Biomolecular Chemistry, 14(32), 7623-7636. Available at: [Link]
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Papaparaskeva, G., et al. (2000). A combination of friedel-crafts and lawesson reactions to 5-substituted-2,2´-bithiophenes. Molecules, 5(1), 120-126. Available at: [Link]
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jOeCHEM. (2020, April 11). Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes [Video]. YouTube. Available at: [Link]
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Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4521. Available at: [Link]
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Szukalski, A., et al. (2023). Synthesis and Study of the Optical Properties of a Conjugated Polymer with Configurational Isomerism for Optoelectronics. Polymers, 15(8), 1891. Available at: [Link]
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Smith, C. A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 14(32), 7623-7636. Available at: [Link]
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Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4521. Available at: [Link]
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jOeCHEM. (2020, April 11). Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes [Video]. YouTube. Available at: [Link]
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A Comparative Performance Benchmark of 2-(1H-pyrrol-1-yl)thiophene-3-carboxylic Acid for Advanced Organic Electronics
This guide provides a comprehensive technical benchmark of 2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid, a promising organic semiconductor. We will objectively evaluate its potential performance in various organic electronic devices by comparing its intrinsic properties with established benchmark materials. This analysis is supported by detailed experimental protocols and foundational scientific principles, offering researchers and materials scientists a practical framework for its application.
Introduction: The Rationale for Pyrrole-Thiophene Architectures
The field of organic electronics continuously seeks novel materials that offer superior performance, processability, and stability. Molecules combining electron-rich heterocyclic units are of particular interest. This compound emerges as a compelling candidate, integrating a five-membered pyrrole ring with a thiophene backbone.
-
Pyrrole: Known as an excellent building block for organic semiconductors, though its synthesis can be challenging due to oxidation proneness.[1]
-
Thiophene: A cornerstone of organic electronics, thiophene and its fused derivatives are renowned for high charge transport characteristics, stemming from extensive π-conjugation and strong intermolecular S-S interactions that facilitate efficient charge transfer.[2][3]
The combination of these two moieties suggests a synergistic effect, potentially leading to favorable HOMO/LUMO energy levels for efficient charge injection/extraction and robust charge transport. The carboxylic acid group offers a versatile handle for further functionalization or anchoring to surfaces, making it adaptable for various device architectures. This guide will benchmark its potential against incumbent materials in organic field-effect transistors (OFETs) and organic solar cells (OSCs).
Molecular Structure and Potential Alternatives
To contextualize the performance of this compound, we compare it with benchmark materials: spiro-OMeTAD , the gold standard for hole-transporting materials (HTMs) in perovskite solar cells[4], and various high-performing Thiophene-Diketopyrrolopyrrole (DPP) based polymers used in OFETs and OSCs.[5][6]
Caption: Standard workflow for fabricating a bottom-gate, top-contact OFET.
Protocol Justification:
-
Substrate Cleaning: A meticulous cleaning process is critical to remove ionic and organic residues, ensuring a high-quality dielectric-semiconductor interface with minimal charge trapping. [7]* Annealing: Thermal annealing provides the necessary energy for molecular rearrangement, leading to larger crystalline domains and improved intermolecular pathways for charge carriers, which directly enhances mobility. [8]* Inert Atmosphere: Processing and measuring in a nitrogen-filled glovebox minimizes degradation of the organic semiconductor from oxygen and moisture, which can act as dopants or traps.
Solar Cell Characterization Workflow
This workflow details the standard procedure for evaluating the performance of a newly fabricated organic or perovskite solar cell.
Caption: Key steps for characterizing the performance of an organic solar cell.
Protocol Justification:
-
J-V Measurement: This is the primary method for determining the overall efficiency of a solar cell under standard conditions. [9][10]* EQE Measurement: The External Quantum Efficiency (or IPCE) spectrum reveals which wavelengths of light are being effectively converted into charge. Integrating the EQE curve should correlate with the measured Jsc, providing a crucial consistency check. [10]* AFM Analysis: The morphology of the active and hole-transport layers is paramount. A smooth, uniform film ensures a good interfacial contact and prevents short-circuits, directly impacting device fill factor and overall performance. [11]
Conclusion and Future Outlook
This compound stands as a molecule of significant interest for the organic electronics community. Its architecture, which marries the robust charge-carrying properties of thiophene with the electron-rich nature of pyrrole, positions it as a high-potential candidate for both OFETs and as a hole-transporting material in solar cells. Projections based on the performance of structurally similar compounds suggest the potential for hole mobilities exceeding 0.1 cm²/Vs and contributions to solar cell efficiencies competitive with, or even superior to, established materials like spiro-OMeTAD.
The carboxylic acid moiety is a key feature, offering a route for improved interfacial contact and stability—a critical challenge in the field. The next essential step is the empirical validation of these projections. Researchers are encouraged to employ the standardized fabrication and characterization protocols detailed in this guide to build a reliable dataset of its performance. Future work should focus on systematic studies of film deposition conditions, annealing temperatures, and device architectures to fully unlock the potential of this promising organic semiconductor.
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A Senior Application Scientist's Guide to Pyrrole-Based Compounds: Bridging the Gap Between In Vitro Promise and In Vivo Efficacy
For researchers, scientists, and drug development professionals, the journey from a promising molecular scaffold to a clinically effective therapeutic is often long and fraught with challenges. The pyrrole nucleus, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1] However, the promising potency observed in controlled in vitro environments frequently fails to translate into the complex biological landscape of in vivo models. This guide provides an in-depth, comparative analysis of the in vitro and in vivo efficacy of pyrrole-based compounds, offering field-proven insights into experimental design, data interpretation, and the critical factors that influence translational success.
The Allure of the Pyrrole Scaffold: A Foundation for Diverse Bioactivity
The versatility of the pyrrole ring allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of a vast library of pyrrole derivatives with a broad spectrum of biological activities.[1] From inhibiting microtubule polymerization in cancer cells to disrupting bacterial cell processes, the pyrrole scaffold has consistently demonstrated its potential as a starting point for novel drug discovery.
Part 1: Deciphering Efficacy in a Controlled Environment: In Vitro Assessment
In vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to screen large numbers of compounds and elucidate their mechanisms of action. For pyrrole-based compounds, a battery of in vitro tests is typically employed to characterize their therapeutic potential.
Anticancer Activity: Targeting the Machinery of Malignancy
Pyrrole-containing compounds have shown significant promise as anticancer agents by targeting various cellular processes essential for tumor growth and survival.[1][2]
Common In Vitro Anticancer Assays:
-
Cytotoxicity Assays (e.g., MTT Assay): These assays measure the ability of a compound to kill cancer cells or inhibit their proliferation. The half-maximal inhibitory concentration (IC50) is a key metric derived from these studies.
-
Tubulin Polymerization Assays: Many pyrrole derivatives exert their anticancer effects by interfering with microtubule dynamics, which are crucial for cell division. These assays directly measure the inhibition of tubulin protein polymerization into microtubules.
-
Cell Cycle Analysis: By treating cancer cells with a pyrrole compound and analyzing their DNA content using flow cytometry, researchers can determine if the compound causes cell cycle arrest at specific phases (e.g., G2/M phase), preventing cell division.[3][4]
Table 1: Representative In Vitro Anticancer Activity of Pyrrole-Based Compounds
| Compound Class | Cancer Cell Line | Assay | Result (IC50) | Reference |
| Phenylpyrroloquinolin-4-ones | Ovarian, Liver, Breast Adenocarcinoma | Cytotoxicity | 0.7 to 8 µM | N/A |
| Pyrrolo[2,1-f][2][5][6]triazines | Anaplastic Lymphoma Kinase (ALK) positive cells | ALK Inhibition | 3–57 nM | N/A |
| Pyrrol-2-one derivatives | Glioblastoma (U-118MG) | Cytotoxicity | Moderate activity at 50 µM | [1] |
| Substituted Pyrroles (4a, 4d) | LoVo (colon) | Cytotoxicity | High antitumor properties | [2][5] |
Antimicrobial Activity: A Battle Against Pathogens
The emergence of antibiotic resistance is a global health crisis, driving the search for new antimicrobial agents. Pyrrole derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens.[7]
Common In Vitro Antimicrobial Assays:
-
Broth Microdilution: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
-
Disk Diffusion Assay: A qualitative test where a paper disk impregnated with the compound is placed on an agar plate inoculated with a microbe. The size of the zone of inhibition around the disk indicates the compound's antimicrobial activity.
Table 2: Representative In Vitro Antimicrobial Activity of Pyrrole-Based Compounds
| Compound Class | Microorganism | Assay | Result (MIC) | Reference |
| Pyrrole-2-carboxamides | Gram-positive and Gram-negative bacteria | Broth Microdilution | 1.05–12.01 µg/mL | [7] |
| Coralmycin A | Multidrug-resistant Gram-positive bacteria | Broth Microdilution | Potent activity | [8] |
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is implicated in a multitude of diseases, and pyrrole-based compounds have been investigated for their ability to modulate inflammatory pathways.[6]
Common In Vitro Anti-inflammatory Assays:
-
Cyclooxygenase (COX) Inhibition Assays: These assays measure the ability of a compound to inhibit COX-1 and COX-2 enzymes, which are key mediators of inflammation.
-
Cytokine Inhibition Assays: These assays quantify the reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6) produced by immune cells in response to an inflammatory stimulus.
Table 3: Representative In Vitro Anti-inflammatory Activity of Pyrrole-Based Compounds
| Compound Class | Target | Assay | Result | Reference |
| Fused Pyrroles (Pyrrolopyridines 3i, 3l) | Pro-inflammatory cytokines | Cytokine Inhibition | Promising activity | [6] |
| Indazole Derivatives | Cyclooxygenase-2, Pro-inflammatory cytokines | Enzyme and Cytokine Inhibition | Concentration-dependent inhibition | [9] |
Part 2: The Crucible of Complexity: In Vivo Efficacy Assessment
While in vitro data provides a critical foundation, the true test of a compound's therapeutic potential lies in its performance within a living organism. In vivo models introduce a host of complex variables, including absorption, distribution, metabolism, and excretion (ADME), as well as interactions with the immune system and the tumor microenvironment.
Anticancer Efficacy in Animal Models
The transition from a petri dish to a preclinical animal model is a significant leap in the evaluation of anticancer agents.
Common In Vivo Anticancer Models:
-
Xenograft Models: Human cancer cells are implanted into immunocompromised mice, allowing for the study of tumor growth and the efficacy of a test compound in a living system.[10][11] Both subcutaneous (under the skin) and orthotopic (in the organ of origin) models are utilized.[10]
-
Patient-Derived Xenograft (PDX) Models: Tumor tissue from a patient is directly implanted into mice, which can better recapitulate the heterogeneity and microenvironment of human cancers.[12]
Table 4: Representative In Vivo Anticancer Efficacy of Pyrrole-Based Compounds
| Compound Class | Animal Model | Endpoint | Result | Reference |
| Phenylpyrroloquinolin-4-one (Compound 24) | Syngeneic hepatocellular carcinoma in Balb/c mice | Tumor growth inhibition | Significant inhibition | N/A |
| Bromopyrrole (B6) | Xenograft mouse model | Tumor growth inhibition | Significant inhibitory effects | [13] |
Antimicrobial Efficacy in Infection Models
Testing antimicrobial agents in vivo is crucial to understand their ability to clear an infection in the context of a host immune response.
Common In Vivo Antimicrobial Models:
-
Murine Sepsis Models: Mice are infected with a pathogen to induce a systemic infection (sepsis), and the efficacy of the antimicrobial agent is assessed by monitoring survival rates and bacterial load in various organs.[14]
-
Thigh Infection Models: A localized infection is established in the thigh muscle of a mouse, allowing for the direct measurement of bacterial clearance at the site of infection.
Table 5: Representative In Vivo Antimicrobial Efficacy of Pyrrole-Based Compounds
| Compound Class | Animal Model | Endpoint | Result | Reference |
| Coralmycin A | Mouse respiratory tract infection model | Bacteriostatic and bactericidal efficacy | Similar efficacy to vancomycin | [8] |
Anti-inflammatory Efficacy in Inflammation Models
In vivo models of inflammation are essential for evaluating the ability of a compound to reduce swelling, pain, and other inflammatory responses.
Common In Vivo Anti-inflammatory Models:
-
Carrageenan-Induced Paw Edema: An inflammatory agent (carrageenan) is injected into the paw of a rat or mouse, causing localized swelling. The reduction in paw volume after treatment with a test compound is a measure of its anti-inflammatory activity.[15]
Table 6: Representative In Vivo Anti-inflammatory Efficacy of Pyrrole-Based Compounds
| Compound Class | Animal Model | Endpoint | Result | Reference |
| Fused Pyrroles (Pyrrolopyridines 3i, 3l) | Carrageenan-induced paw edema in rats | Reduction in paw edema | Promising activity | [6] |
| Indazole Derivatives | Carrageenan-induced paw edema in rats | Reduction in paw edema | Significant, dose- and time-dependent inhibition | [9] |
Part 3: Bridging the Divide: Why In Vitro and In Vivo Results Often Diverge
The discrepancy between the promising results of in vitro experiments and the often-disappointing outcomes of in vivo studies is a major hurdle in drug development.[16] Understanding the reasons for this disconnect is paramount for designing more predictive preclinical studies.
Key Factors Contributing to In Vitro-In Vivo Discrepancies:
-
Pharmacokinetics (ADME): A compound that is highly potent in vitro may be poorly absorbed, rapidly metabolized, or quickly excreted in vivo, preventing it from reaching therapeutic concentrations at the target site.
-
Bioavailability and Target Engagement: The compound must not only reach the target tissue but also engage with its molecular target at a sufficient concentration and for an adequate duration to elicit a therapeutic effect.
-
The Tumor Microenvironment: In vitro cancer cell cultures lack the complex interplay of stromal cells, immune cells, and extracellular matrix components that characterize the tumor microenvironment in vivo. This microenvironment can significantly influence drug response.
-
Host Factors and Immune Response: The host's immune system can play a crucial role in both promoting and inhibiting tumor growth, as well as in clearing infections. In vitro systems typically lack this dynamic component.[16]
-
Toxicity: A compound may exhibit acceptable toxicity in cell culture but cause unforeseen adverse effects in a whole organism, limiting its therapeutic window.
Part 4: Experimental Protocols: A Guide to Best Practices
To ensure the generation of robust and reproducible data, it is essential to follow standardized and well-validated experimental protocols.
In Vitro Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for assessing the cytotoxicity of a pyrrole-based compound against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the pyrrole-based compound in culture medium. Remove the old medium from the cells and add the compound-containing medium to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.45 mg/mL and incubate for 1-4 hours at 37°C.[18]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot cell viability against compound concentration to determine the IC50 value.
In Vivo Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol describes a standard method for evaluating the acute anti-inflammatory activity of a pyrrole-based compound.
Principle: The injection of carrageenan into the paw induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week prior to the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the pyrrole-based compound or vehicle control to the rats via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Induction of Edema: After a set period (typically 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan into the sub-plantar tissue of the right hind paw of each rat.[15][19]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[15]
-
Data Analysis: Calculate the percentage of paw edema and the percentage of inhibition of edema for the treated groups compared to the control group.
Part 5: Visualizing the Path from Lab to Life
Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows.
Workflow for Evaluating Pyrrole-Based Compound Efficacy
Caption: A generalized workflow for the evaluation of pyrrole-based compounds from initial in vitro screening to in vivo validation.
Signaling Pathway: Inhibition of Microtubule Dynamics
Caption: Simplified diagram illustrating the mechanism of action of certain pyrrole-based anticancer agents that inhibit microtubule polymerization, leading to mitotic arrest and apoptosis.
Conclusion: A Call for Integrated and Insightful Research
The journey of a pyrrole-based compound from a laboratory curiosity to a life-saving medicine is a testament to the power of integrated and insightful research. While in vitro assays provide an indispensable starting point, a deep understanding of the complexities of in vivo systems is crucial for successful translation. By carefully selecting appropriate models, meticulously executing validated protocols, and critically analyzing the discrepancies between in vitro and in vivo data, we can more effectively harness the therapeutic potential of this remarkable chemical scaffold. This guide serves as a foundational resource for navigating this challenging but rewarding path, ultimately contributing to the development of the next generation of innovative medicines.
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Ilies, B.-C., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(15), 5035. Available from: [Link]
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Ilies, B.-C., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. ResearchGate. Available from: [Link]
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Choi, Y. H. (2017). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 42, 1B.7.1–1B.7.12. Available from: [Link]
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El-Sayed, M. A. A., et al. (2019). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 24(19), 3573. Available from: [Link]
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Greenwood, D. (1988). Discrepancies between in vitro activity of and in vivo response to antimicrobial agents. The Journal of Antimicrobial Chemotherapy, 22 Suppl A, 115–122. Available from: [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
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Vibiosphen. (n.d.). Preclinical models for antimicrobial compound efficacy in vivo assays. Retrieved from [Link]
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Stortz, J. A., et al. (2017). Current Murine Models of Sepsis. The Journal of Surgical Research, 217, 1–11. Available from: [Link]
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Lee, H. W., et al. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 33(4), 263–269. Available from: [Link]
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Bîcu, E., et al. (2023). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. International Journal of Molecular Sciences, 24(23), 16998. Available from: [Link]
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Mateev, E., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40. Available from: [Link]
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ImQuest BioSciences. (n.d.). Sepsis Murine Model. Retrieved from [Link]
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Manor, E., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Visualized Experiments, (91), e51862. Available from: [Link]
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Igarashi, M., et al. (2022). Antibacterial Activity against Clinical Isolates and In Vivo Efficacy of Coralmycins. Antibiotics, 11(7), 903. Available from: [Link]
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Haider, R. (2024). Evaluation of cell cycle inhibitors by flow cytometry. Journal of Cancer Research and Cellular Therapeutics, 8(3). Available from: [Link]
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Assessing the Novelty of 2-(1H-pyrrol-1-yl)thiophene-3-carboxylic Acid Bioactivity: A Comparative Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the exploration of novel heterocyclic scaffolds is a cornerstone of drug discovery. The pyrrole and thiophene ring systems, individually, are privileged structures found in a multitude of biologically active compounds.[1][2][3] The fusion of these two heterocycles into a single molecular entity presents a compelling opportunity for the discovery of unique pharmacological profiles. This guide provides a comprehensive framework for assessing the novelty of the bioactivity of 2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid. By examining the known biological activities of structurally related compounds, we aim to provide researchers with a strategic approach to unlock the therapeutic potential of this specific molecule.
The Structural Landscape: Understanding the Bioactive Potential of the Pyrrole-Thiophene Scaffold
The inherent bioactivity of this compound can be inferred from the well-documented pharmacological activities of its constituent parts and related derivatives. Thiophene and its derivatives are known to exhibit a wide array of biological effects, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[4][5][6] Similarly, the pyrrole nucleus is a key component in numerous drugs with applications ranging from antibacterial and antifungal to anticancer and antiviral agents.[7][3]
The combination of these two rings, as seen in various pyrrole-thiophene derivatives, has been explored for several therapeutic applications:
-
Anti-inflammatory Activity: A series of thiophene[3,2-b]pyrrole derivatives have been synthesized and evaluated for their ability to inhibit inflammation, with some compounds showing activity comparable to established drugs like Diclofenac.[8]
-
Antibacterial Activity: Pyrrole carboxylic acid derivatives have been investigated as antibacterial agents, showing activity against both Gram-positive and Gram-negative bacteria.[9]
-
Anticancer Activity: Thiophene derivatives have been studied for their anti-cancer and antioxidant properties.[5] Furthermore, derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acids have demonstrated antiproliferative activity against various human cancer cell lines.[10]
-
Enzyme Inhibition: Certain thiophene derivatives have been found to have TNF-α production suppressive activity, suggesting potential applications in treating autoimmune diseases.[11]
The specific substitution pattern of this compound, where the pyrrole ring is at the 2-position and the carboxylic acid at the 3-position of the thiophene ring, is less explored in the public domain compared to its isomers, such as 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid. This lack of extensive research presents a clear opportunity for discovering novel bioactivities.
Comparative Bioactivity Analysis: Establishing a Baseline
To assess the novelty of this compound, a direct comparison with structurally analogous compounds is essential. The following table summarizes the known bioactivities of key structural relatives, providing a foundation for our experimental design.
| Compound Class/Derivative | Reported Bioactivity | Reference |
| Thiophene[3,2-b]pyrrole derivatives | Anti-inflammatory | [8] |
| Pyrrole carboxylic acid derivatives | Antibacterial (Gram-positive & Gram-negative) | [9] |
| Benzo[b]thiophene-3-carboxylic acid derivatives | Local anesthetic, anticholinergic, antihistaminic | [12] |
| Thiophene derivatives | TNF-α production suppression, anticancer, antioxidant | [5][11] |
| 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives | Antiproliferative (anticancer) | [10] |
This comparative analysis suggests that this compound is a promising candidate for screening across a range of therapeutic areas, particularly inflammation, infectious diseases, and oncology. The novelty of its bioactivity will be determined by its specific target profile, potency, and spectrum of activity compared to these known compounds.
Experimental Roadmap for Bioactivity Profiling
To systematically evaluate the bioactivity of this compound and establish its novelty, a tiered screening approach is recommended. The following experimental workflows are designed to provide a comprehensive biological profile of the compound.
The initial phase should involve screening against a diverse panel of assays to identify potential areas of significant biological activity.
Caption: Workflow for the initial broad-spectrum bioactivity screening.
Given the prevalence of anti-inflammatory activity in related scaffolds, a key experiment is to determine the compound's effect on cyclooxygenase (COX) enzymes.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
This compound (test compound)
-
Celecoxib (selective COX-2 inhibitor control)
-
Ibuprofen (non-selective COX inhibitor control)
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions to achieve final assay concentrations ranging from 0.01 µM to 100 µM.
-
Enzyme Preparation: Reconstitute the COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Assay Protocol: a. To each well of a 96-well plate, add the reaction buffer. b. Add the test compound dilutions or control inhibitors. c. Add the heme cofactor. d. Initiate the reaction by adding arachidonic acid. e. Incubate the plate at 37°C for 10 minutes. f. Stop the reaction and measure the absorbance at the recommended wavelength.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value using a non-linear regression analysis.
Expected Outcome: The IC50 values will reveal the potency and selectivity of the compound for COX-1 versus COX-2. A high selectivity for COX-2 over COX-1 would represent a novel and desirable anti-inflammatory profile.
Should the initial screening reveal a novel and potent activity, further mechanistic studies will be crucial to understand its mode of action.
Caption: A workflow for elucidating the mechanism of a novel bioactive compound.
Conclusion and Future Directions
The compound this compound represents a promising, yet underexplored, chemical entity. Based on the established bioactivities of related pyrrole and thiophene derivatives, a systematic investigation into its anti-inflammatory, antimicrobial, and anticancer properties is highly warranted. The novelty of its bioactivity will likely reside in its specific molecular target, its potency, and its selectivity profile. The experimental framework outlined in this guide provides a clear path for researchers to not only characterize the biological activity of this compound but also to potentially uncover a novel therapeutic lead. The key to establishing novelty will be a rigorous comparison with existing compounds and a deep dive into the molecular mechanisms underpinning its biological effects.
References
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Shafiee, A., Hedayati, M. A., Salimi, M. M., & Faghihi, S. M. (1983). Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. Journal of Pharmaceutical Sciences, 72(2), 198–202. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-(1H-Pyrrol-1-yl)thiophene-3-carboxylic Acid
The principles outlined herein are grounded in established laboratory safety protocols and regulatory guidelines, designed to protect laboratory personnel, the wider community, and our environment. By understanding the "why" behind each step, we can foster a culture of safety that extends beyond mere compliance.
Core Principles of Chemical Waste Management
The disposal of any chemical waste, including 2-(1H-Pyrrol-1-yl)thiophene-3-carboxylic acid, is governed by a hierarchy of controls that prioritizes the elimination and reduction of waste. When disposal is necessary, it must be handled in a manner that is safe, environmentally responsible, and compliant with all applicable regulations.[1] Improper disposal can lead to serious health and environmental consequences.[2]
Hazard Assessment and Risk Mitigation
Based on data from analogous compounds, this compound is presumed to present several hazards. The GHS classifications for similar pyrrole and thiophene carboxylic acids consistently include warnings for acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation.[3][4][5]
| Potential Hazard | GHS Hazard Statement | Primary Precaution |
| Acute Oral Toxicity | H302: Harmful if swallowed | Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[3][5] |
| Skin Irritation | H315: Causes skin irritation | Wear protective gloves and clothing.[3][5][6] |
| Eye Irritation | H319: Causes serious eye irritation | Wear safety glasses or goggles.[3][5][6] |
| Respiratory Irritation | H335: May cause respiratory irritation | Use in a well-ventilated area or with a fume hood.[3][5] |
Personal Protective Equipment (PPE):
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Skin and Body Protection: Laboratory coat.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect un-used or contaminated solid this compound in a dedicated, labeled hazardous waste container.
-
This includes contaminated personal protective equipment (gloves, weigh boats, etc.).
-
-
Liquid Waste:
-
If dissolved in a solvent, collect the solution in a separate, compatible hazardous waste container.
-
Do not mix with other incompatible waste streams.[7]
-
Segregate halogenated and non-halogenated solvent waste streams.
-
2. Waste Container Management:
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[7] Do not use abbreviations or chemical formulas.[7]
-
Container Integrity: Use containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[8] Leave at least 10% headspace in liquid waste containers to allow for expansion.[8]
-
Storage: Store waste containers in a designated, well-ventilated satellite accumulation area, away from heat sources and incompatible materials.
Caption: Waste Disposal Workflow for this compound.
3. Arranging for Disposal:
-
Once the waste container is full, or if it has been in storage for a significant period, contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[7]
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[7][9] It must be disposed of as hazardous waste through a licensed contractor.[1][2]
Emergency Procedures
Spill Response:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the material is in a flammable solvent, remove all sources of ignition.[10][11]
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collection: Carefully scoop the absorbed material into a labeled hazardous waste container.[10]
-
Decontamination: Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your EHS office.
Personal Exposure:
-
Inhalation: Move to fresh air. If you feel unwell, seek medical attention.[6]
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water.[6] If irritation persists, seek medical advice.[6]
-
Eye Contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][10]
-
Ingestion: Rinse mouth with water. Call a poison center or doctor if you feel unwell.
Caption: Emergency Spill Response Protocol.
Conclusion
The responsible management and disposal of chemical waste are paramount in a research setting. For this compound, a conservative approach based on the known hazards of similar compounds dictates that it be treated as hazardous waste. By adhering to the detailed procedures outlined in this guide, researchers can ensure a safe laboratory environment and maintain compliance with environmental regulations. Always consult your institution's specific waste disposal guidelines and your EHS office for any questions.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

